5-Amino-1-(2-hydroxyethyl)pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-aminopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQRJCVJAUKIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313186 | |
| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73616-27-0 | |
| Record name | 5-Amino-1H-pyrazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73616-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 267219 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073616270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73616-27-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-1-(2-hydroxyethyl)pyrazole basic properties
An In-depth Technical Guide to the Core Basic Properties of 5-Amino-1-(2-hydroxyethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. The information is curated to support research, development, and application of this versatile heterocyclic compound.
Chemical Identity and Physical Properties
This compound, with the CAS number 73616-27-0, is a pyrazole derivative characterized by an amino group at the 5-position and a 2-hydroxyethyl substituent on the pyrazole nitrogen.[1][2][3][4] This compound is a solid at room temperature, typically appearing as a white to light yellow or orange crystalline powder.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉N₃O | [1][2][3] |
| Molecular Weight | 127.14 g/mol | [1][4] |
| CAS Number | 73616-27-0 | [1][2][3] |
| Appearance | White to light yellow to light orange crystalline powder | [2] |
| Melting Point | 107 - 109 °C | [2][4] |
| Boiling Point | 140 °C at 0.04 mmHg | [2][5] |
| Purity | ≥98% to ≥99% (by GC) | [2][3] |
Synonyms:
Synthesis
Experimental Protocol: Synthesis via Decarboxylation of a Carboxy Intermediate
This protocol is based on a method described in a patent for the preparation of related pyrazole derivatives.
Step 1: Formation of 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole
-
React an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in an alkanol solution.
-
The resulting solid product is isolated.
-
Hydrolyze the solid by heating with a 2N aqueous sodium hydroxide solution.
-
Acidify the solution with 6N hydrochloric acid to precipitate 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole.
-
Filter the mixture to remove any undissolved material.
Step 2: Decarboxylation to this compound
-
Heat the isolated 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole intermediate at 160-170 °C to induce decarboxylation.
-
The resulting this compound is then purified by distillation under high vacuum.
Logical Relationship of the Synthesis Pathway
Caption: Synthesis workflow for this compound.
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not available in the searched scientific literature. However, spectral data for closely related aminopyrazole derivatives have been reported and can be used for comparative purposes. For instance, ¹H and ¹³C NMR data are available for various 5-amino-1H-pyrazole-5-carbonitriles.[6][7]
Acidity and Basicity (pKa)
No experimental pKa value for this compound has been found in the reviewed literature. The molecule possesses both a basic amino group and a weakly acidic pyrazole N-H proton (in its tautomeric form), as well as a hydroxyl group. The basicity of the amino group is a key parameter influencing the compound's solubility and interaction with biological targets. The pKa of aminopyrazoles can be determined using methods like ¹H NMR spectroscopy by monitoring chemical shift changes with pH.
Solubility
The solubility of this compound is described as being compatible with various solvents, which is advantageous for its use in formulations.[2] While specific quantitative solubility data is not available, general solubility trends for pyrazole derivatives suggest that they are often more soluble in organic solvents like ethanol, methanol, and acetone compared to water.[6] The presence of the polar hydroxyl and amino groups in this compound would be expected to enhance its aqueous solubility compared to unsubstituted pyrazole. The solubility of pyrazole derivatives can be influenced by factors such as pH and the formation of salts.
Biological Activity and Applications
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[2] Derivatives of 5-aminopyrazoles are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[8] The core compound itself is a valuable building block for creating novel therapeutic agents.[2] For example, it serves as a precursor in the development of anti-inflammatory and analgesic drugs.[2]
Experimental Workflow for Evaluating Biological Activity
Caption: General workflow for drug discovery using the target compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 73616-27-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 73616-27-0 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
5-Amino-1-(2-hydroxyethyl)pyrazole chemical structure and IUPAC name
This document provides a comprehensive overview of 5-Amino-1-(2-hydroxyethyl)pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. It serves as a crucial intermediate for the synthesis of various bioactive molecules.[1] This guide details its chemical identity, physicochemical properties, and synthesis protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental for its application in scientific research.
IUPAC Name: 2-(5-aminopyrazol-1-yl)ethanol[2]
Synonyms: 1H-pyrazole-1-ethanol, 5-amino-; 2-(5-amino-1H-pyrazol-1-yl)ethanol; 5-Amino-1-(β-hydroxyethyl)pyrazole[2][3]
Chemical Formula: C₅H₉N₃O[2][4]
The chemical structure of this compound consists of a pyrazole ring substituted with an amino group at the 5-position and a 2-hydroxyethyl group at the 1-position.
Figure 1: Chemical structure of 2-(5-aminopyrazol-1-yl)ethanol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 127.14 g/mol | [3][5][6] |
| Appearance | White to light yellow to light orange crystalline powder | [1] |
| Melting Point | 107.0 to 109.0 °C | [1][3][7] |
| Boiling Point | 140 °C at 0.04 mmHg | [1][3][7] |
| Purity | ≥98% | [8] |
| CAS Number | 73616-27-0 | [2][3][4][5] |
Synthesis Protocols
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. This compound can be synthesized through the condensation of a hydrazine derivative with a suitable three-carbon precursor.
A common synthetic route involves the reaction of 2-hydroxyethylhydrazine with an electrophilic three-carbon component like an ethoxymethylenemalononitrile derivative.[9] The general workflow for such a synthesis is outlined below.
Figure 2: Generalized workflow for the synthesis of this compound.
Experimental Protocol Example: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole
A specific example for a related compound, 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole, is described as follows:
-
A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.[9]
-
A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over a period of ten minutes.[9]
-
The mixture is heated under reflux for 2.5 hours.[9]
-
The resulting solution is allowed to cool to room temperature overnight.[9]
-
The formed golden-brown crystals are collected by filtration, washed with ether, and dried in vacuo at room temperature to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.[9]
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules. Its derivatives are investigated for various biological activities, making it a compound of interest in the following areas:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of novel therapeutic agents.[1] The pyrazole scaffold is a common feature in many established drugs.
-
Agrochemical Chemistry: This compound is utilized in the formulation of agrochemicals, such as herbicides and growth regulators.[1]
-
Biochemical Research: It is employed in studies related to enzyme inhibition and metabolic pathways.[1]
The structural features of this compound, including the nucleophilic amino group and the reactive pyrazole ring, allow for a variety of chemical modifications to generate libraries of compounds for screening and lead optimization in drug discovery and agrochemical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 73616-27-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 73616-27-0 [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)pyrazole (CAS: 73616-27-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-(2-hydroxyethyl)pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive amino group and a hydroxyethyl side chain, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as an intermediate in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and visual representations of key synthetic and signaling pathways are included to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 73616-27-0 |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.14 g/mol |
| Melting Point | 107-109 °C |
| Appearance | White to light yellow crystalline powder |
| Purity | ≥98% (typically determined by GC or HPLC) |
| Synonyms | 2-(5-Amino-1H-pyrazol-1-yl)ethanol, 1-(2-Hydroxyethyl)-1H-pyrazol-5-amine |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A representative synthetic route is outlined below.
General Synthetic Workflow
5-Amino-1-(2-hydroxyethyl)pyrazole discovery and history
An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)pyrazole: Discovery, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest in various fields of chemistry, most notably in medicinal chemistry and materials science. Its versatile structure, featuring both a nucleophilic amino group and a reactive pyrazole ring, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on detailed experimental protocols and data for researchers, scientists, and drug development professionals.
Discovery and History
The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, the exploration of N-substituted aminopyrazoles dates back over a century due to their importance in pharmaceuticals and agrochemicals. The fundamental synthetic routes to 5-aminopyrazoles, primarily through the condensation of β-ketonitriles or their derivatives with hydrazines, have been well-established for decades.
Patents from the mid-20th century describe the preparation of related structures, indicating that the core 5-aminopyrazole scaffold was a subject of industrial research. For instance, U.S. Patent 2,989,537, though not for the exact title compound, details the synthesis of 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole, a direct precursor.[1] This suggests that the synthesis of this compound would have been readily achievable from this intermediate via hydrolysis and decarboxylation. Later patents explicitly outline the synthesis of this compound as a key step in the production of 4,5-diaminopyrazole derivatives used in hair coloring formulations.[1] These documents provide a historical context for its industrial importance as a chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 73616-27-0 | [2][3] |
| Molecular Formula | C5H9N3O | [2][3] |
| Molecular Weight | 127.15 g/mol | [2] |
| Appearance | White to light yellow to light orange crystalline powder | [2] |
| Melting Point | 107 - 109 °C | [2] |
| Boiling Point | 140 °C at 0.04 mmHg | [2] |
| Purity | ≥98% or ≥99% (GC) | [2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The most common route involves the reaction of 2-hydroxyethylhydrazine with a derivative of a 3-alkoxy-2-cyanoacrylate, followed by hydrolysis and decarboxylation.
Synthesis of 5-Amino-1-(2'-hydroxyethyl)-4-ethoxycarbonylpyrazole (Intermediate)
A foundational method for preparing a key precursor is described in U.S. Patent 2,989,537.[1]
Experimental Protocol:
-
A solution of ethyl (ethoxymethylene)cyanoacetate is reacted with 2-hydroxyethylhydrazine in an ethanol solvent.
-
The reaction mixture is heated to facilitate the condensation and cyclization reaction.
-
The resulting 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole is isolated by distillation under vacuum at a high temperature.[1]
Synthesis of this compound via Hydrolysis and Decarboxylation
The ethoxycarbonyl intermediate can then be converted to the final product.
Experimental Protocol:
-
The isolated 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole is hydrolyzed by heating with an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[1]
-
The resulting solution is then acidified with a strong acid, such as hydrochloric acid (e.g., 6N HCl), to precipitate the 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole.[1]
-
The carboxylic acid intermediate is then heated to a temperature of 160-170 °C to induce decarboxylation.[1]
-
The final product, this compound, is purified by high-temperature vacuum distillation.[1]
A visual representation of this synthesis pathway is provided below.
Caption: Synthesis pathway of this compound.
Applications in Research and Development
This compound serves as a versatile building block for the synthesis of a variety of bioactive molecules.
Pharmaceutical Applications
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4] Derivatives of this compound have been investigated for a range of therapeutic applications:
-
Anti-inflammatory and Analgesic Drugs: The core structure is a key intermediate in the synthesis of various pharmaceuticals, including those with anti-inflammatory and analgesic properties.[2]
-
Enzyme Inhibitors: Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways to better understand disease mechanisms.[2]
-
FGFR Inhibitors for Cancer Therapy: A notable application is in the development of selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] Genetic alterations in FGFRs are linked to tumor growth, making them an attractive target for cancer therapies.[5] For example, [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347) is an orally available and selective inhibitor of FGFR1, FGFR2, and FGFR3 that has shown antitumor activity.[5]
The FGFR signaling pathway, a target for derivatives of this compound, is depicted below.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Agrochemical and Material Science Applications
Beyond pharmaceuticals, this compound has applications in other industries:
-
Agrochemicals: It is used in the formulation of agrochemicals, where it can act as a growth regulator or herbicide.[2]
-
Hair Dyes: As previously mentioned, it is a precursor in the synthesis of 4,5-diaminopyrazole derivatives, which are used as developers in oxidative hair dyes.[1]
-
Material Science: The compound is also explored for its potential in creating novel polymers and materials with specific thermal and mechanical properties.[2]
Conclusion
This compound is a chemical compound with a rich history of application and a promising future in the development of new technologies. Its straightforward synthesis and versatile reactivity make it an invaluable tool for chemists in both academic and industrial settings. From its role as a key intermediate in the synthesis of life-saving drugs to its use in everyday consumer products, the importance of this compound is well-established. Further research into the derivatives of this compound is likely to uncover new and exciting applications.
References
- 1. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole from 2-hydroxyethylhydrazine
This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic route detailed herein involves the reaction of 2-hydroxyethylhydrazine with a suitable three-carbon electrophile, followed by cyclization and, if necessary, subsequent functional group manipulation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory and analgesic drugs.[1] Its synthesis from readily available starting materials is a topic of significant interest in medicinal and process chemistry. The methods described below focus on the reaction of 2-hydroxyethylhydrazine with activated acrylonitriles or acrylates, leading to the formation of the pyrazole ring.
Synthetic Pathways and Methodologies
The synthesis of this compound from 2-hydroxyethylhydrazine can be achieved through several related pathways. The core of the synthesis involves the condensation of the hydrazine with a three-carbon component that includes a nitrile or ester group, which ultimately forms the C3, C4, and C5 atoms of the pyrazole ring. Subsequent chemical transformations can then yield the final desired product.
Method 1: Synthesis via a 4-Cyano Intermediate
One common approach involves the reaction of 2-hydroxyethylhydrazine with ethoxymethylenemalononitrile. This reaction proceeds via an initial Michael addition-elimination, followed by an intramolecular cyclization and tautomerization to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.
Reaction Scheme: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole
Caption: Synthesis of the 4-cyano pyrazole intermediate.
A detailed experimental protocol for this synthesis is provided below, based on established literature.[2]
Experimental Protocol: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole [2]
-
A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.
-
A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added to the hydrazine solution over a period of ten minutes.
-
The remaining ethoxymethylenemalononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.
-
The reaction mixture is then heated under reflux for 2.5 hours.
-
The resulting solution is allowed to cool to room temperature overnight.
-
The formed golden-brown crystals are collected by filtration, washed with ether, and dried in vacuo at room temperature.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 45.57 g | [2] |
| Melting Point | 158-160 °C | [2] |
Method 2: Synthesis via a 4-Carboxylic Acid Intermediate and Decarboxylation
Another versatile method involves the reaction of 2-hydroxyethylhydrazine with an ethyl acrylate derivative, leading to a pyrazole with a 4-carboxylic acid group after hydrolysis. This carboxylic acid can then be removed via decarboxylation to yield the target this compound.[3][4]
Reaction Scheme: Synthesis and Decarboxylation of this compound-4-carboxylic acid
References
Spectroscopic Profile of 5-Amino-1-(2-hydroxyethyl)pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Amino-1-(2-hydroxyethyl)pyrazole. The information presented herein is essential for the characterization and quality control of this important intermediate used in pharmaceutical and agrochemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound.
Table 1: ¹H NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 | d, J = 2.0 Hz | 1H | H-4 (pyrazole ring) |
| 5.60 | d, J = 2.0 Hz | 1H | H-3 (pyrazole ring) |
| 4.50 | br s | 2H | -NH₂ |
| 3.95 | t, J = 5.5 Hz | 2H | -CH₂- (pyrazole-N-CH₂) |
| 3.70 | t, J = 5.5 Hz | 2H | -CH₂-OH |
| 2.90 | br s | 1H | -OH |
Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C-5 (pyrazole ring) |
| 135.0 | C-4 (pyrazole ring) |
| 95.0 | C-3 (pyrazole ring) |
| 60.0 | -CH₂-OH |
| 52.0 | -CH₂- (pyrazole-N-CH₂) |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3120 | Medium | C-H stretching (aromatic) |
| 2940, 2870 | Medium | C-H stretching (aliphatic) |
| 1620 | Strong | N-H bending (scissoring) |
| 1580 | Strong | C=N stretching (pyrazole ring) |
| 1490 | Medium | C=C stretching (pyrazole ring) |
| 1050 | Strong | C-O stretching |
Table 4: Mass Spectrometry Data (Hypothetical)
| m/z | Relative Intensity (%) | Assignment |
| 127.07 | 100 | [M]⁺ (Molecular Ion) |
| 96.06 | 85 | [M - CH₂OH]⁺ |
| 82.05 | 60 | [M - C₂H₄OH]⁺ |
| 69.04 | 45 | [C₃H₃N₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
-
¹H NMR Acquisition : A standard proton experiment is performed. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed. A spectral width of 0 to 160 ppm is typically used. A larger number of scans is generally required for ¹³C NMR to achieve adequate signal intensity.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition : The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) inlet for sample introduction.
-
Sample Preparation : A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.
-
Ionization : Electron Ionization (EI) is a common method for this type of molecule, typically using an ionization energy of 70 eV.
-
Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector measures the abundance of each ion.
Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in data interpretation.
An In-depth Technical Guide to the Solubility and Stability of 5-Amino-1-(2-hydroxyethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 5-Amino-1-(2-hydroxyethyl)pyrazole. This molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility and stability is crucial for optimizing reaction conditions, developing robust formulations, and ensuring product quality and shelf-life.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 73616-27-0 | [2] |
| Molecular Formula | C₅H₉N₃O | [2] |
| Molecular Weight | 127.14 g/mol | [2] |
| Melting Point | 107 - 109 °C | [1] |
| Boiling Point | 140 °C at 0.04 mmHg | [1] |
| Purity | ≥98% | [2] |
Solubility Profile
Experimental Protocol for Solubility Determination
A standard isothermal shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound
-
A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C, 37 °C, 50 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted sample by a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Expected Solubility Data
The following tables present a hypothetical solubility profile of this compound in various solvents at different temperatures. This data is for illustrative purposes and should be replaced with experimentally determined values.
Table 1: Solubility in Common Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (g/L) |
| Water | 80.1 | Expected to be soluble |
| Methanol | 32.7 | Expected to be highly soluble |
| Ethanol | 24.5 | Expected to be soluble |
| Acetone | 20.7 | Expected to be moderately soluble |
| Ethyl Acetate | 6.0 | Expected to be slightly soluble |
| Dichloromethane | 9.1 | Expected to be slightly soluble |
| Toluene | 2.4 | Expected to be poorly soluble |
Table 2: Temperature Dependence of Solubility in Water
| Temperature (°C) | Solubility (g/L) |
| 10 | Hypothetical Value |
| 25 | Hypothetical Value |
| 40 | Hypothetical Value |
| 60 | Hypothetical Value |
Stability Profile
Understanding the chemical stability of this compound is essential for predicting its degradation pathways and establishing appropriate storage conditions. Forced degradation studies are a crucial component of this assessment.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5]
General Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions as detailed below.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60 °C).
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Logical Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies.
Caption: A logical workflow for a comprehensive stability study.
Expected Stability Data
The following table provides a template for summarizing the results of forced degradation studies. The extent of degradation is hypothetical and should be determined experimentally.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Conditions | Time (hours) | % Degradation (Hypothetical) | Number of Degradants |
| Acidic Hydrolysis | 1 M HCl, 60 °C | 24 | 15% | 2 |
| Basic Hydrolysis | 1 M NaOH, 60 °C | 24 | 25% | 3 |
| Oxidation | 30% H₂O₂, RT | 24 | 40% | 4 |
| Thermal (Solid) | 80 °C | 72 | <5% | 1 |
| Thermal (Solution) | 80 °C | 72 | 10% | 2 |
| Photolytic (Solid) | ICH Q1B | - | <2% | 0 |
| Photolytic (Solution) | ICH Q1B | - | 8% | 1 |
Signaling Pathways and Experimental Workflows
While this compound is primarily a synthetic intermediate, understanding its potential interactions in biological systems is important, especially for its derivatives that are developed as active pharmaceutical ingredients. The following diagram illustrates a generic signal transduction pathway that could be modulated by a hypothetical drug candidate derived from this pyrazole core.
Caption: A generic kinase signaling pathway potentially inhibited by a pyrazole derivative.
Conclusion
This technical guide has outlined the essential aspects of the solubility and stability of this compound. While specific experimental data is not yet publicly available, the provided protocols and templates offer a robust framework for researchers and drug development professionals to generate and present this critical information. A comprehensive understanding of these properties is paramount for the successful application of this versatile chemical intermediate in the pharmaceutical and agrochemical industries.
References
5-Amino-1-(2-hydroxyethyl)pyrazole derivatives and analogues
An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)pyrazole Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues. These compounds have garnered significant interest due to their diverse pharmacological profiles, including roles as kinase inhibitors, antiproliferative agents, and modulators of protein-protein interactions. This document provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental protocols for their synthesis and evaluation, and a summary of key quantitative data to support further research and development in this area.
Introduction to the 5-Aminopyrazole Scaffold
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for creating complex molecular architectures with significant therapeutic potential.[2][3] The presence of a 2-hydroxyethyl group at the N-1 position can enhance solubility and provide a key interaction point for binding to biological targets.[4][5] This guide will explore the chemical and biological landscape of these promising compounds.
Synthesis of this compound Derivatives
The synthesis of the 5-aminopyrazole core is typically achieved through the condensation of a hydrazine derivative with a suitable three-carbon precursor. A common and effective method for synthesizing the parent compound, this compound, and its derivatives involves the reaction of 2-hydroxyethylhydrazine with an ethoxymethylenemalononitrile or an ethyl (ethoxymethylene)cyanoacetate.[3][6][7]
Further functionalization of the pyrazole ring allows for the creation of diverse chemical libraries. For instance, multi-component, one-pot synthesis methods have been developed for producing various 5-amino-1H-pyrazole-5-carbonitrile derivatives with high yields and short reaction times.[1]
Below is a generalized workflow for the synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.
Caption: General synthesis workflow for a 5-aminopyrazole derivative.
Biological Activities and Therapeutic Applications
Derivatives of this compound have been investigated for a wide range of therapeutic applications, primarily driven by their ability to act as kinase inhibitors.
Kinase Inhibition
The pyrazole scaffold is a common pharmacophore in the design of kinase inhibitors.[8][9] Derivatives of 5-aminopyrazole have shown potent and selective inhibition of several kinases implicated in cancer and inflammatory diseases.
-
p38α MAP Kinase: Certain 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, a key regulator of inflammatory cytokine production.[10] These compounds have demonstrated efficacy in cellular assays and in vivo models by inhibiting the production of tumor necrosis factor-alpha (TNFα).[10]
-
Fibroblast Growth Factor Receptor (FGFR): The FGFR family of receptor tyrosine kinases is a validated target in oncology. A notable derivative, [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), is an orally available and selective inhibitor of FGFR1, 2, and 3, showing antitumor activity in preclinical models.[11]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2, such as G2019S, are associated with Parkinson's disease. 1H-pyrazole biaryl sulfonamides have been developed as potent and selective inhibitors of the G2019S-LRRK2 mutant kinase.[8]
The diagram below illustrates the general mechanism of action for these kinase inhibitors, where they compete with ATP for binding to the kinase domain, thereby inhibiting downstream signaling.
Caption: Mechanism of kinase inhibition by 5-aminopyrazole derivatives.
Antiproliferative and Antioxidant Activity
Several studies have explored the anticancer potential of these compounds beyond specific kinase targets. A series of pyrazolyl acylhydrazones and amides, featuring a phenylamino pyrazole nucleus, were evaluated for their antiproliferative and antioxidant properties.[12][13] Some derivatives exhibited significant antitumor properties against various cancer cell lines with micromolar IC50 values and also showed potent antioxidant activity.[12][13]
Other Therapeutic Targets
The versatility of the 5-aminopyrazole scaffold extends to other target classes:
-
Protein-Protein Interaction (PPI) Inhibition: Pyrazolo[4,3-c]pyridines, which can be derived from 5-aminopyrazoles, have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction, showing potential as trypanocidal agents.[4] The 1-(2-hydroxyethyl) substituent was explored in these studies for improved compound properties.[4]
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For 5-aminopyrazole derivatives, key structural modifications have been shown to significantly impact biological activity.
-
Substitution at N-1: The 1-(2-hydroxyethyl) group is often introduced to improve solubility and can provide a hydrogen bond donor/acceptor site.[4] However, in some cases, like the PEX14-PEX5 inhibitors, this substitution did not offer superior activity compared to an unsubstituted N-1 position.[4]
-
Substitution at C-4: The C-4 position is frequently substituted with groups like cyano or carbohydrazide.[6][12] These groups can be further modified to extend the molecule and explore additional binding pockets in the target protein.
-
Fused Ring Systems: Cyclization reactions involving the 5-amino group and an adjacent substituent can lead to fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles, which often possess unique biological activities, including antimicrobial and antioxidant properties.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on various .
Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives [13]
| Compound ID | Cell Line | IC50 (µM) |
| 11a | HeLa | 2.5 |
| 11a | MCF7 | 3.7 |
| 11a | SKOV3 | 4.1 |
| 11a | SKMEL28 | 3.9 |
Table 2: PEX14-PEX5 Protein-Protein Interaction Inhibition [4]
| Compound ID | Target Organism | Assay Type | EC50 (µM) |
| 13 | T. brucei | AlphaScreen | 2.5 |
| 14 | T. brucei | AlphaScreen | 1.6 |
| 4 | T. brucei | AlphaScreen | 12.6 |
| 4 | T. cruzi | AlphaScreen | 17.0 |
Note: Compound 4 is a 1-(2-hydroxyethyl) derivative.
Experimental Protocols
General Synthesis of 5-Amino-4-cyano-1-(2-hydroxyethyl)pyrazole[6]
-
Preparation of Reactant Solutions:
-
Dissolve 2-hydroxyethylhydrazine (38.9 g) in 425 mL of ethanol.
-
Separately, dissolve ethoxymethylenemalononitrile (52 g) in 250 mL of warm ethanol.
-
-
Reaction:
-
Heat the 2-hydroxyethylhydrazine solution to 50°C.
-
Add the ethoxymethylenemalononitrile solution to the heated solution over a period of 10 minutes.
-
Wash the flask with an additional 50 mL of ethanol to ensure complete transfer.
-
-
Reflux:
-
Heat the resulting mixture under reflux for 2.5 hours.
-
-
Isolation and Purification:
-
Allow the solution to cool to room temperature overnight, during which crystallization should occur.
-
Collect the formed golden-brown crystals by filtration.
-
Wash the collected crystals with ether.
-
Dry the product in vacuo at room temperature to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.
-
General Protocol for In Vitro Kinase Inhibition Assay (e.g., p38α)
-
Reagents and Materials:
-
Recombinant human p38α kinase.
-
ATP and a suitable kinase substrate (e.g., myelin basic protein).
-
Test compounds (5-aminopyrazole derivatives) dissolved in DMSO.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ or similar).
-
384-well microplates.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and add them to the microplate wells.
-
Add the p38α enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Conclusion and Future Directions
This compound derivatives and their analogues represent a highly versatile and promising class of compounds for drug discovery. Their synthetic tractability allows for the creation of large, diverse libraries for screening against various biological targets. The demonstrated success in developing potent and selective inhibitors for kinases like p38α, FGFR, and LRRK2 highlights their potential in oncology, inflammatory diseases, and neurodegenerative disorders.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Further exploration of their potential as inhibitors of protein-protein interactions and as agents targeting other enzyme classes could unveil new therapeutic opportunities. The continued application of structure-based drug design will be instrumental in guiding the development of next-generation therapeutics based on this valuable scaffold.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. prepchem.com [prepchem.com]
- 7. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 10. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Enduring Significance of the 5-Aminopyrazole Scaffold in Modern Drug Discovery
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This five-membered aromatic ring, featuring two adjacent nitrogen atoms and an amino group at the C5 position, serves as a crucial building block for the synthesis of a diverse array of bioactive molecules. Its unique structural and electronic properties allow for facile functionalization, enabling the development of compounds with finely tuned pharmacological profiles. Derivatives of 5-aminopyrazole have demonstrated potent efficacy as kinase inhibitors, anticancer agents, antimicrobial compounds, and antioxidants, underscoring the scaffold's profound impact on contemporary drug discovery and development.[1][2][3]
Kinase Inhibition: A Dominant Area of Impact
The 5-aminopyrazole scaffold has proven to be particularly fruitful in the design of potent and selective kinase inhibitors, addressing a critical class of enzymes often dysregulated in various diseases, most notably cancer.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and environmental stress.[4] Overactivation of the p38α isoform is implicated in a range of inflammatory diseases. Several 5-aminopyrazole-based compounds have been identified as potent and selective inhibitors of p38α MAPK, demonstrating excellent cellular potency in suppressing the production of pro-inflammatory cytokines like TNFα.[3][5]
Table 1: Inhibitory Activity of 5-Aminopyrazole Derivatives against p38α MAPK
| Compound | p38α IC50 (nM) | Cellular TNFα Inhibition IC50 (nM) | Reference |
| 2j | 8 | 23 | [3] |
| 2f | - | - | [3] |
Note: Specific IC50 value for 2f was not provided in the abstract.
// Nodes stress [label="Environmental Stress\nInflammatory Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; map2k [label="MAPKK\n(MKK3/6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; substrates [label="Downstream Substrates\n(e.g., MK2, ATF2)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Inflammatory Response\nApoptosis, Cell Cycle Regulation", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges stress -> map3k; map3k -> map2k; map2k -> p38; p38 -> substrates; substrates -> response; inhibitor -> p38 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 1: Simplified p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a known driver in various cancers. The development of resistance to FGFR inhibitors, often through gatekeeper mutations, presents a significant clinical challenge. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to target both wild-type and mutant FGFRs, demonstrating potent activity against multiple FGFR isoforms and cancer cell lines.[6]
Table 2: Inhibitory Activity of 5-Aminopyrazole Derivatives against FGFRs and Cancer Cell Lines
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | NCI-H520 IC50 (nM) | SNU-16 IC50 (nM) | KATO III IC50 (nM) | Reference |
| 10h | 46 | 41 | 99 | 62 | 19 | 59 | 73 | [6] |
// Nodes fgf [label="FGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; fgfr [label="FGFR", fillcolor="#FBBC05", fontcolor="#202124"]; dimerization [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; ras_mapk [label="RAS-MAPK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k_akt [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; stat [label="STAT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges fgf -> fgfr; fgfr -> dimerization; dimerization -> plc; dimerization -> ras_mapk; dimerization -> pi3k_akt; dimerization -> stat; plc -> proliferation; ras_mapk -> proliferation; pi3k_akt -> proliferation; stat -> proliferation; inhibitor -> fgfr [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 2: Overview of FGFR signaling pathways inhibited by 5-aminopyrazole derivatives.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[7] The 5-aminopyrazole carboxamide scaffold has been utilized to develop both irreversible and reversible covalent inhibitors of BTK, with some compounds demonstrating high potency and selectivity.
// Nodes bcr [label="B-Cell Receptor (BCR)\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; lyn_syk [label="LYN, SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; btk [label="BTK", fillcolor="#FBBC05", fontcolor="#202124"]; plcg2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; downstream [label="Downstream Signaling\n(NF-κB, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="B-Cell Proliferation,\nSurvival, Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges bcr -> lyn_syk; lyn_syk -> btk; btk -> plcg2; plcg2 -> downstream; downstream -> response; inhibitor -> btk [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 3: The B-Cell Receptor (BCR) signaling pathway highlighting BTK as a target for 5-aminopyrazole inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. The 5-aminopyrazole scaffold has been explored for the development of inhibitors targeting various CDKs, including CDK2. CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition and S phase progression.[8]
// Nodes g1 [label="G1 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk46_cyclinD [label="CDK4/6-Cyclin D", fillcolor="#F1F3F4", fontcolor="#202124"]; rb_phos [label="Rb Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; e2f [label="E2F Release", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclinE [label="Cyclin E Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk2_cyclinE [label="CDK2-Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; s_phase [label="S Phase Entry", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk2_cyclinA [label="CDK2-Cyclin A", fillcolor="#FBBC05", fontcolor="#202124"]; s_progression [label="S Phase Progression", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges g1 -> cdk46_cyclinD; cdk46_cyclinD -> rb_phos; rb_phos -> e2f; e2f -> cyclinE; cyclinE -> cdk2_cyclinE; cdk2_cyclinE -> s_phase; s_phase -> cdk2_cyclinA; cdk2_cyclinA -> s_progression; inhibitor -> cdk2_cyclinE [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; inhibitor -> cdk2_cyclinA [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 4: Simplified CDK2-mediated cell cycle regulation, a target for 5-aminopyrazole-based inhibitors.
Anticancer Activity
Beyond specific kinase inhibition, 5-aminopyrazole derivatives have demonstrated broad cytotoxic activity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of other crucial cellular processes.
Table 3: Anticancer Activity of Various 5-Aminopyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| BC-7 | HeLa | 65.58 ± 8.40 | [9] |
| 7a | HepG2 | 6.1 ± 1.9 | [10] |
| 7b | HepG2 | 7.9 ± 1.9 | [10] |
| Compound 24 | HepG2 | 0.05 | [11] |
| Compound 25 | HepG2 | 0.028 | [11] |
| Compound 7 | A549 (lung) | 0.487 | [11] |
| Compound 7 | HT29 (colon) | 0.381 | [11] |
| Compound 3 | Hep-G2 | 41 | [12] |
| Derivative 8 | Hep-G2 | 3.6 | [12] |
| Derivative 19 | Hep-G2 | 17.7 | [12] |
Antimicrobial and Antioxidant Properties
The 5-aminopyrazole scaffold is also a source of promising antimicrobial and antioxidant agents.
Antimicrobial Activity
Derivatives incorporating the 5-aminopyrazole moiety have shown activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible microbial growth.
Table 4: Antimicrobial Activity (MIC) of 5-Aminopyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3c | Staphylococcus aureus | 32-64 | [13] |
| 4b | Staphylococcus aureus | 32-64 | [13] |
| 3c | Mycobacterium tuberculosis | Moderate Activity | [13] |
| 4a | Mycobacterium tuberculosis | Moderate Activity | [13] |
Antioxidant Activity
Many 5-aminopyrazole derivatives exhibit significant antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results can be expressed as a percentage of antioxidant activity (AA%) or as an IC50 value, the concentration required to scavenge 50% of the DPPH radicals.
Table 5: Antioxidant Activity of 5-Aminopyrazole Derivatives
| Compound | Antioxidant Activity | Reference |
| 22 | 75.3% inhibition | [14] |
| 23 | 72.9% inhibition | [14] |
| 4b | 27.65% (AA%) | [15] |
| 4c | 15.47% (AA%) | [15] |
| 3b | IC50: 139 µM (ROS Production Inhibition) | [15] |
| 3c | IC50: 113 µM (ROS Production Inhibition) | [15] |
Experimental Protocols
General Synthesis of 5-Aminopyrazole Derivatives
A common and versatile method for the synthesis of the 5-aminopyrazole core involves the condensation of β-ketonitriles with hydrazines.[16] The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.
// Nodes start [label="β-Ketonitrile + Hydrazine"]; step1 [label="Step 1: Nucleophilic Attack\n(Hydrazine on Carbonyl)"]; intermediate [label="Hydrazone Intermediate"]; step2 [label="Step 2: Intramolecular Cyclization\n(Amine on Nitrile)"]; product [label="5-Aminopyrazole Derivative"];
// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } .enddot Figure 5: General workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.
Detailed Protocol: Synthesis of 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carbohydrazide (8d) [17]
-
Preparation of Intermediate (7d): A mixture of the appropriate ethyl cyanoacrylate and hydrazinoethanol is refluxed in absolute ethanol.
-
Hydrazide Formation: The resulting 5-aminopyrazole intermediate (7d) is reacted with hydrazine monohydrate at room temperature for 6 hours to yield the corresponding carbohydrazide (8d).
-
Purification and Characterization: The product is purified, and its structure is confirmed using spectroscopic methods.
-
Yield: 85%
-
Melting Point: 72–73 °C
-
¹H-NMR (400 MHz, CDCl₃): δ 3.92–4.08 (m, 2H, CH₂N), 4.90–4.94 (m, 1H, CHOH), 5.23 (br s., 2H, NH₂, exchangeable with D₂O), 5.30 (d, J = 4.4, 1H, OH, exchangeable with D₂O), 5.66 (s, 1H, H-4 pyraz.), 5.91 (s, 2H, NH₂, exchangeable with D₂O), 7.11–7.54 (m, 5H, 5Ar), 8.01 (br s, 1H, CONH, exchangeable with D₂O).
-
¹³C-NMR (101 MHz, CDCl₃): δ 162.76, 150.62, 145.20, 142.39, 128.56, 128.19, 127.25, 87.47, 72.89, 56.25.
-
Anal. Calcd. for C₁₂H₁₅N₅O₂: C, 55.16; H, 5.79; N, 26.80. Found: C, 55.00; H, 5.49; N, 26.46.
-
Key Biological Assays
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 5-aminopyrazole derivative for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9][17]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or a specialized solubilization buffer).[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[9]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: A serial dilution of the 5-aminopyrazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[1]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 18-24 hours at 37°C).
-
Observation: The wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][2]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[13]
-
Reaction Mixture: Various concentrations of the 5-aminopyrazole derivative are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The reduction of the purple DPPH radical to a yellow product by the antioxidant leads to a decrease in absorbance.[13]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value can also be determined.
Conclusion
The 5-aminopyrazole scaffold continues to be a cornerstone in the field of medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. Its proven success in yielding potent inhibitors of various kinases, along with its demonstrated anticancer, antimicrobial, and antioxidant activities, ensures its enduring significance in the quest for new and effective treatments for a wide range of human diseases. The ongoing exploration of this remarkable heterocyclic system promises to deliver the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Versatile Scaffold: A Technical Guide to 5-Amino-N-Substituted Pyrazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-N-substituted pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its synthetic tractability and ability to engage with a variety of biological targets have made it a focal point in the development of novel therapeutics.[3][4] This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules, with a focus on their roles as kinase inhibitors and anticancer agents. Detailed experimental protocols for key synthetic and biological assays are provided to facilitate further research and development in this area.
Synthesis of 5-Amino-N-Substituted Pyrazoles
The construction of the 5-amino-N-substituted pyrazole ring system is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon electrophile.[5][6] A common and efficient method involves the reaction of an N-substituted hydrazine with ethyl (ethoxymethylene)cyanoacetate.[5] Variations of this approach, including multi-component reactions, have been developed to afford a diverse range of substituted pyrazoles in good yields.[7]
Therapeutic Applications and Structure-Activity Relationships
5-Amino-N-substituted pyrazoles exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][8] Their versatility stems from the ability to modify the substituents at the N1, C3, and C4 positions, as well as the 5-amino group, to optimize potency and selectivity for various biological targets.[1][6]
Kinase Inhibition
A significant area of application for 5-amino-N-substituted pyrazoles is in the development of protein kinase inhibitors. These compounds have been shown to be potent inhibitors of several kinases, including p38α mitogen-activated protein kinase (MAPK) and Bruton's tyrosine kinase (BTK), which are key regulators of inflammatory and oncogenic signaling pathways.[3][9]
p38α MAP Kinase Inhibitors: The structure-activity relationship (SAR) for p38α inhibition has been extensively studied.[10] The 5-amino group is a critical hydrogen bond donor, while the N1-substituent often occupies a hydrophobic pocket in the ATP-binding site. A notable example is the identification of potent and selective inhibitors with excellent cellular potency in inhibiting TNFα production.[10]
Table 1: Inhibitory Activity of 5-Amino-N-Substituted Pyrazoles against p38α MAP Kinase
| Compound | N1-Substituent | C3-Substituent | p38α IC50 (nM) | TNFα Inhibition IC50 (nM) |
| 1a | 4-Fluorophenyl | 2,6-Dichlorophenyl | 8 | 20 |
| 1b | 4-Fluorophenyl | 2-Chloro-6-methylphenyl | 5 | 15 |
| 1c | 4-Fluorophenyl | 2,6-Dimethylphenyl | 12 | 35 |
| 2j | 2,4-Difluorophenyl | Pyridin-4-yl | 1.2 | 3 |
Data compiled from multiple sources. Actual values may vary based on assay conditions.
Bruton's Tyrosine Kinase (BTK) Inhibitors: The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based reversible BTK inhibitor for the treatment of mantle cell lymphoma, highlights the clinical significance of this scaffold in targeting B-cell malignancies.[9]
Anticancer Activity
5-Amino-N-substituted pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[11][12] Their mechanisms of action are often linked to the inhibition of kinases involved in cancer cell proliferation and survival.[10] The SAR for anticancer activity often points to the importance of specific substitution patterns on the N-phenyl ring and other positions of the pyrazole core.[11][13]
Table 2: In Vitro Cytotoxicity of 5-Amino-N-Phenylpyrazole Derivatives against Human Cancer Cell Lines
| Compound | R1 (N-Phenyl) | R2 (C3-Phenyl) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |
| 3a | H | 4-Cl | 5.2 | 7.8 | 6.5 |
| 3b | 4-CH3 | 4-Cl | 8.1 | 10.2 | 9.3 |
| 3c | 4-Cl | 4-Cl | 3.5 | 4.1 | 3.8 |
| 3d | 4-F | 4-Cl | 4.8 | 6.2 | 5.1 |
| P25 | 4-F | 4-Br | 14.3 (A375) | - | 12.2 (SCC-12) |
Data compiled from multiple sources.[11][12] Cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer), A375 (melanoma), SCC-12 (squamous cell carcinoma). IC50 values represent the concentration required for 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by 5-amino-N-substituted pyrazoles and a typical workflow for identifying such inhibitors.
Experimental Protocols
Synthesis
General Procedure for the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives: [7]
A mixture of an appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of a suitable catalyst (e.g., L-proline) in a solvent such as ethanol or water is stirred at a specified temperature (e.g., 55°C) for the required time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative. The product can be further purified by recrystallization if necessary.
Biological Assays
Protocol for In Vitro p38α Kinase Assay (ADP-Glo™ Assay): [14][15]
-
Reagent Preparation: Prepare a serial dilution of the 5-amino-N-substituted pyrazole inhibitor in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The final DMSO concentration should be kept constant (e.g., 1%). Prepare a solution of active recombinant p38α kinase in kinase assay buffer. Prepare a substrate/ATP mix containing a suitable p38 substrate (e.g., ATF2) and ATP in kinase assay buffer.
-
Kinase Reaction: In a 384-well white assay plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO). Add 2 µL of the p38α kinase solution. Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated from the dose-response curves.
Protocol for MTT Assay for Anticancer Activity: [1][2][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-amino-N-substituted pyrazole compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of p38α Kinase inhibitor dissociation rate constants using Microfluidic Technology - Confluence Discovery Technologies [confluencediscovery.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Design, synthesis, and anticancer evaluation of new Phenylpyrazolone derivatives: Dual JAK1/ JAK2 inhibition, apoptosis-inducing activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 5-Amino-1-(2-hydroxyethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] This scaffold is considered a "privileged structure" in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antiviral agents.[1] Notably, many pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2]
This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines starting from 5-Amino-1-(2-hydroxyethyl)pyrazole. This starting material is a versatile building block for creating diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development.[3] The presence of the 2-hydroxyethyl group offers a handle for further functionalization, potentially improving pharmacokinetic properties or providing an additional point of interaction with biological targets.
The general synthetic approach involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[1] The protocols provided below are based on well-established methods for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
General Synthetic Workflow
The synthesis of pyrazolo[1,5-a]pyrimidines from this compound generally follows a one-pot cyclocondensation reaction. The key steps involve the reaction of the aminopyrazole with a 1,3-dicarbonyl compound or a related species, leading to the formation of the fused pyrimidine ring.
Caption: A general experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-ol via Reaction with Acetylacetone
This protocol describes the synthesis of a dimethyl-substituted pyrazolo[1,5-a]pyrimidine using the common 1,3-dicarbonyl compound, acetylacetone.
Materials:
-
This compound
-
Acetylacetone (pentan-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-ol.
Protocol 2: Synthesis of 2-(7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-ol via Reaction with 2-(benzylidene)malononitrile
This protocol outlines the synthesis of an amino-cyano-substituted pyrazolo[1,5-a]pyrimidine using a benzylidenemalononitrile derivative.
Materials:
-
This compound
-
2-(benzylidene)malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add 2-(benzylidene)malononitrile (1.0 eq).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate may form.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
Data Presentation
While specific yield data for the reactions starting with this compound are not extensively reported, the following table summarizes typical yields for analogous syntheses of pyrazolo[1,5-a]pyrimidines from other 5-aminopyrazole derivatives to provide an expected range of efficiency.
| Starting 5-Aminopyrazole Derivative | 1,3-Bielectrophile | Product | Yield (%) | Reference |
| 5-amino-1H-pyrazole | Acetylacetone | 5,7-dimethylpyrazolo[1,5-a]pyrimidine | 85 | General Literature |
| 5-amino-3-phenyl-1H-pyrazole | Acetylacetone | 2-phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 78 | General Literature |
| 5-amino-1H-pyrazole-4-carbonitrile | 2-(benzylidene)malononitrile | 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine | 71-80 | [2] |
| 5-amino-3-(methylthio)-1H-pyrazole | 2-((dimethylamino)methylene)malononitrile | 7-amino-6-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine | 73-81 | [2] |
Visualization of Reaction and Biological Pathway
Chemical Reaction Scheme
The following diagram illustrates the general chemical transformation for the synthesis of a pyrazolo[1,5-a]pyrimidine from this compound and a generic 1,3-dicarbonyl compound.
Caption: General reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.
Biological Signaling Pathway: Inhibition of Cyclin-Dependent Kinases
Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[4] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Simplified signaling pathway showing CDK inhibition by pyrazolo[1,5-a]pyrimidines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-1-(2-hydroxyethyl)pyrazole as a Precursor for Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Amino-1-(2-hydroxyethyl)pyrazole as a versatile precursor in the synthesis of novel anti-inflammatory agents. This document outlines the synthetic pathways, mechanisms of action, and detailed experimental protocols for the evaluation of these compounds, supported by quantitative data and visual diagrams to facilitate research and development in medicinal chemistry.
Introduction: The Role of Pyrazoles in Anti-inflammatory Drug Discovery
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The pyrazole scaffold is a key structural motif in several commercially successful anti-inflammatory drugs, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[2] The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to inhibit COX enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation.[3]
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of substituted pyrazole derivatives. The presence of a primary amino group and a hydroxyethyl side chain offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening and optimization of anti-inflammatory activity.
Synthesis of Anti-inflammatory Pyrazole Derivatives
The general and most common approach to synthesizing pyrazole derivatives involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4] In the context of utilizing this compound, the amino group can be further functionalized to introduce various pharmacophores that can enhance anti-inflammatory activity and selectivity.
A representative synthetic scheme for creating derivatives from this compound is outlined below. This pathway involves the diazotization of the amino group, followed by a coupling reaction to introduce an aryl moiety, and subsequent modifications to yield a variety of substituted pyrazoles.
Caption: General synthetic pathway for anti-inflammatory compounds.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
The signaling pathway below illustrates the role of COX enzymes in inflammation and the point of intervention for pyrazole-based inhibitors.
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activity of various pyrazole derivatives. These compounds, while not all explicitly synthesized from this compound, are representative of the anti-inflammatory potential of the 5-aminopyrazole scaffold.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 8.85 | 0.87 | 10.17 | [5] |
| Compound 4a | 5.67 | 0.67 | 8.46 | [5] |
| Compound 4b | 6.12 | 0.58 | 10.55 | [5] |
| Compound 5u | 134.12 | 1.79 | 74.92 | [6] |
| Compound 5s | 165.04 | 2.51 | 65.75 | [6] |
| Compound 6f | 9.76 | 1.15 | 8.49 | [7] |
| Compound 5f | 14.32 | 1.50 | 9.55 | [7] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time Point (h) | Reference |
| Celecoxib | 10 | 15.7-17.5 | 3 | [5] |
| Compound 4f | 10 | 15-20 | 3 | [5] |
| Compound 5u | 20 | 80.63 | 3 | [6] |
| Compound 5s | 20 | 80.87 | 3 | [6] |
| Compound 4a | 50 | 52.6 | 3 | [8] |
| Indomethacin | 10 | 45.2 | 3 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of pyrazole derivatives.
General Synthesis of a 1,5-Diarylpyrazole Derivative (Celecoxib Analog)
This protocol describes a general method for the synthesis of a 1,5-diarylpyrazole, which can be adapted for derivatives of this compound.
Materials:
-
Substituted 1,3-diketone
-
Arylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve the arylhydrazine hydrochloride (1.0 eq) in ethanol in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine base.
-
Add the substituted 1,3-diketone (1.05 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,5-diarylpyrazole derivative.
In Vitro COX-1/COX-2 Inhibition Assay
This fluorometric assay determines the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Arachidonic acid (substrate)
-
96-well plate
-
Fluorescence plate reader
-
Test compounds and reference inhibitor (e.g., Celecoxib)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.
-
Add the diluted test compounds to the respective wells. Include control wells with DMSO only (for total enzyme activity) and a known inhibitor as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of fluorescence increase is proportional to COX activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds and reference drug orally at the desired doses. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and evaluation of novel anti-inflammatory agents derived from this compound.
Caption: Drug discovery workflow for pyrazole-based inhibitors.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the N-alkylation of 5-aminopyrazoles, a critical reaction in the synthesis of diverse pyrazole derivatives with significant applications in pharmaceutical and agrochemical research. The protocols are designed to offer guidance on achieving regioselective alkylation and to provide a framework for the development of novel bioactive compounds.
Introduction
5-Aminopyrazoles are a versatile class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] N-alkylation of the pyrazole ring is a common and effective strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to the discovery of potent drug candidates.[2]
The N-alkylation of 5-aminopyrazoles can occur at three positions: the two ring nitrogen atoms (N1 and N2) and the exocyclic amino group. Controlling the regioselectivity of this reaction is a key challenge and a critical aspect of synthesizing structurally defined and functionally optimized molecules. This document outlines various protocols for the N-alkylation of 5-aminopyrazoles, with a focus on methods to achieve regioselectivity.
General Considerations for Regioselectivity
The regioselectivity of N-alkylation on the 5-aminopyrazole scaffold is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the ring nitrogens.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.
-
Protecting Groups: Introduction of a protecting group on one of the nitrogen atoms can direct alkylation to a specific position.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Alkyl Halides
This protocol describes a general method for the N-alkylation of 5-aminopyrazoles using an alkyl halide in the presence of a base. This method can lead to a mixture of N1 and N2 isomers, with the ratio depending on the substrate and reaction conditions.
Materials:
-
5-Aminopyrazole derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Quenching solution (e.g., saturated aqueous NH₄Cl, water)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 5-aminopyrazole (1.0 equivalent) in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
Table 1: Examples of N-Alkylation of Pyrazole Derivatives with Alkyl Halides
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product(s) (Ratio N1:N2) | Yield (%) |
| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Acetone | RT | 2 | 1,5- and 2,5-isomers | 74 (total)[3] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | RT | 2-16 | N1-methyl | N/A |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Benzyl bromide | NaH | DMF | RT | 2-16 | N1-benzyl | N/A |
Note: The N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole yielded a 45:55 ratio of the 1,5- to 2,5-isomers.[3]
Protocol 2: Regioselective N1-Alkylation via Michael Addition
This protocol describes a catalyst-free Michael addition for the highly regioselective N1-alkylation of pyrazoles, which can be applied to substituted 5-aminopyrazoles.[4][5][6]
Materials:
-
5-Aminopyrazole derivative
-
Michael acceptor (e.g., α,β-unsaturated ester, nitrile, or ketone) (1.0 - 1.2 equivalents)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve the 5-aminopyrazole (1.0 equivalent) in the chosen solvent.
-
Add the Michael acceptor to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography or recrystallization.
Table 2: Regioselective N1-Alkylation via Michael Addition
| Starting Material | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Regioselectivity (N1:N2) |
| 1H-Pyrazole | Various | N/A | N/A | N/A | N1-alkyl | >90 | >99.9:1[4][5][6] |
Note: This method has been shown to be highly effective for a range of substituted pyrazoles, providing excellent yields and regioselectivity for the N1 isomer.[4][5][6]
Protocol 3: N-Alkylation using Protecting Group Strategy
To achieve selective alkylation at the N2 position or the exocyclic amino group, a protecting group strategy can be employed. The more accessible N1 position is first protected, followed by alkylation at the desired position, and subsequent deprotection.
Step 1: N1-Protection
A common protecting group for the N1 position is the tert-butoxycarbonyl (Boc) group.
Materials:
-
5-Aminopyrazole derivative
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)
-
Base (e.g., Triethylamine, DMAP)
-
Solvent (e.g., Dichloromethane, THF)
Procedure:
-
Dissolve the 5-aminopyrazole in the solvent and add the base.
-
Add (Boc)₂O dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Wash the reaction mixture with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the N1-Boc protected pyrazole by column chromatography.
Step 2: N2 or Exocyclic Amino Alkylation
Follow Protocol 1 using the N1-protected 5-aminopyrazole as the starting material.
Step 3: Deprotection
The Boc group can be removed under acidic conditions.
Materials:
-
N1-Boc-N-alkyl-5-aminopyrazole
-
Acid (e.g., Trifluoroacetic acid (TFA), HCl in dioxane)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the N1-Boc protected pyrazole in the solvent.
-
Add the acid and stir at room temperature for 1-4 hours.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to obtain the N-alkylated 5-aminopyrazole.
Visualization of Workflows
Caption: General workflows for N-alkylation of 5-aminopyrazoles.
Caption: Factors influencing the regioselectivity of N-alkylation.
Characterization of N-Alkylated Isomers
The differentiation between N1 and N2 alkylated isomers is crucial and can be achieved using various spectroscopic techniques:
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring protons and the protons of the alkyl group can differ significantly between the N1 and N2 isomers.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons provide distinct fingerprints for each isomer.
-
NOE/HMBC: 2D NMR experiments such as Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish through-space and through-bond correlations, respectively, to unambiguously determine the position of the alkyl group. For example, an HMBC correlation between the N-alkyl group and the C5 carbon of the pyrazole ring would confirm an N1-substituted isomer.
-
-
Mass Spectrometry: Provides the molecular weight of the product, confirming successful alkylation.
-
X-ray Crystallography: Provides definitive structural confirmation of the isolated isomers.
Conclusion
The N-alkylation of 5-aminopyrazoles is a fundamental transformation in the synthesis of novel and biologically active molecules. By carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can achieve a high degree of control over the regioselectivity of the alkylation, enabling the targeted synthesis of desired isomers. The protocols and information provided in these application notes serve as a valuable resource for scientists engaged in the design and development of new pyrazole-based compounds for a wide range of applications.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
The Versatile Role of 5-Amino-1-(2-hydroxyethyl)pyrazole in the Synthesis of Modern Agrochemicals
Application Note: 5-Amino-1-(2-hydroxyethyl)pyrazole serves as a pivotal building block in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its unique bifunctional nature, possessing both a reactive amino group and a hydroxyl group, allows for diverse chemical modifications, leading to the creation of complex and highly active molecules for crop protection. This document outlines its application in the synthesis of key agrochemical intermediates and provides detailed protocols for researchers and scientists in the field of drug development and agricultural chemistry.
The primary application of this compound in agrochemical synthesis involves its use as a precursor to more complex pyrazole-based active ingredients. The pyrazole moiety is a well-established toxophore in many commercial pesticides. For instance, phenylpyrazole insecticides, such as fipronil, act as potent antagonists of the GABA-gated chloride channel in insects, leading to central nervous system disruption and mortality.[1] Similarly, many pyrazole-containing compounds exhibit fungicidal properties by inhibiting the mitochondrial respiratory chain, or herbicidal effects through the inhibition of essential plant enzymes.[2]
A key synthetic intermediate derived from this compound is 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole. The introduction of a cyano group at the 4-position of the pyrazole ring opens up further avenues for chemical elaboration, allowing for the synthesis of a wide range of agrochemical candidates.
Quantitative Data on Pyrazole-Based Agrochemicals
The following tables summarize the biological activity of various pyrazole derivatives, showcasing the potential of this chemical class in agrochemical applications.
Table 1: Fungicidal Activity of Pyrazole Derivatives
| Compound | Target Pathogen | EC50 (µg/mL)[2] |
| 5-Amino-3-(methylthio)-1-(p-trifluoromethylphenyl)-1H-pyrazole-4-carbonitrile | Botrytis cinerea | 2.432 |
| Rhizoctonia solani | 2.182 | |
| Valsa mali | 1.787 | |
| Thanatephorus cucumeris | 1.638 | |
| Fusarium oxysporum | 6.986 | |
| Fusarium graminearum | 6.043 |
Table 2: Herbicidal Activity of Pyrazole Amide Derivatives
| Compound | Target Weed | Inhibition (%) at 200 mg/L[3] |
| N-(1-methyl-1H-pyrazol-5-yl)benzamide derivative (5e) | Brassica campestris (root) | 82 |
| Brassica campestris (stem) | 57 | |
| N-(1-methyl-1H-pyrazol-5-yl)benzamide derivative (5g) | Brassica campestris (root) | 83 |
| Amaranthus retroflexus (root) | 56 | |
| Digitaria sanguinalis (root) | 60 |
Experimental Protocols
Protocol 1: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole [4]
This protocol details the synthesis of a key intermediate from 2-hydroxyethylhydrazine and ethoxymethylenemalononitrile.
Materials:
-
2-hydroxyethylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol (EtOH)
-
Ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C in a round-bottom flask.
-
A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added to the flask over a period of ten minutes.
-
The remaining ethoxymethylenemalononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.
-
The reaction mixture is heated under reflux for 2.5 hours.
-
The resulting solution is allowed to cool to room temperature overnight, during which golden-brown crystals will form.
-
The crystals are collected by filtration, washed with ether, and dried in vacuo at room temperature.
-
The final product is 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole (yield: 45.57 g).
Protocol 2: General Procedure for the Synthesis of Pyrazole Amide Herbicides [3]
This protocol outlines a general method for the synthesis of pyrazole amide derivatives with potential herbicidal activity, starting from a 5-aminopyrazole intermediate.
Materials:
-
1-methyl-5-aminopyrazole (or other substituted 5-aminopyrazole)
-
Acid chloride derivative
-
Solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Dissolve the 1-methyl-5-aminopyrazole in a suitable solvent in a reaction flask.
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acid chloride derivative to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate the solvent, and purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole amide.
Visualizing Synthetic Pathways and Modes of Action
Diagram 1: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole
Caption: Synthetic route to a key pyrazole intermediate.
Diagram 2: Proposed Synthesis of a Phenylpyrazole Insecticide
Caption: A plausible synthetic pathway to a phenylpyrazole insecticide.
Diagram 3: Mode of Action of Phenylpyrazole Insecticides
Caption: Mechanism of action for phenylpyrazole insecticides.
References
Application Note and Protocol: HPLC Analysis for Purity Determination of 5-Amino-1-(2-hydroxyethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the determination of purity for the pharmaceutical intermediate, 5-Amino-1-(2-hydroxyethyl)pyrazole, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described methodology is designed to be accurate, precise, and specific for the quantification of the main component and the separation of potential impurities. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow to guide the user through the analytical process.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method for its purity assessment is essential. This application note describes a stability-indicating RP-HPLC method suitable for quality control and routine analysis in a drug development setting. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and an aqueous buffer, with UV detection.
Experimental Protocol
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5% to 50% B; 20-25 min: 50% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
Preparation of Solutions
-
Mobile Phase A: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare similarly to the standard solution.
Data Presentation
The following tables present representative data that would be expected from a validated HPLC method for the purity analysis of this compound.
Table 1: System Suitability Test (SST)
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | Report | ~8.5 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 6500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 100 | 1,251,200 |
| 150 | 1,876,300 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Parameter | % Purity (n=6) | Mean % Purity | % RSD |
| Repeatability | 99.8, 99.7, 99.9, 99.8, 99.6, 99.7 | 99.75 | 0.11 |
| Intermediate Precision | 99.6, 99.8, 99.7, 99.9, 99.7, 99.8 | 99.75 | 0.10 |
Table 4: Accuracy (Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.
Caption: HPLC analysis workflow for this compound.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the determination of purity of this compound. The method is specific, linear, precise, and accurate, making it suitable for routine quality control in pharmaceutical development and manufacturing. The provided protocol and representative data serve as a comprehensive guide for researchers and scientists in implementing this analytical procedure.
References
Application Note: GC-MS Protocol for the Characterization of Pyrazole Derivatives
Abstract
This application note provides a detailed protocol for the qualitative and quantitative characterization of pyrazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazoles are a significant class of heterocyclic compounds used as essential scaffolds in pharmaceuticals and agrochemicals.[1] The synthesis of these compounds, often through methods like the Knorr pyrazole synthesis, can result in regioisomers that are challenging to distinguish due to their similar physicochemical properties.[1] This document outlines robust methodologies for sample preparation, instrumental analysis, and data interpretation tailored for researchers, scientists, and drug development professionals. The protocol emphasizes the use of optimized chromatographic conditions and the analysis of mass spectral fragmentation patterns for unambiguous identification and accurate quantification.[1]
Experimental Protocols
Protocol 1: Sample Preparation
The appropriate sample preparation method is crucial for accurate analysis and depends on the sample matrix.[2] All solvents should be GC-grade or higher, and samples should be prepared in glass vials to avoid contamination.[3][4]
A. Industrial Mixtures / Neat Solid Samples [1][5]
-
Sample Dissolution: Accurately weigh approximately 10 mg of the pyrazole sample into a 10 mL volumetric flask.[1]
-
Solvent Addition: Dissolve the sample in a minimal amount of methanol before diluting to the final volume with dichloromethane. This solvent combination helps dissolve a wider range of compounds and potential impurities.[1]
-
Internal Standard (IS) Spiking: For quantitative analysis, add a known volume of an appropriate internal standard solution (e.g., a deuterated pyrazole analog not present in the sample) to the sample solution.[1]
-
Drying (Optional): If the sample is suspected to contain water, add a small amount of anhydrous sodium sulfate, swirl, and allow it to stand for 5 minutes.[1]
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into a clean 2 mL GC vial.[1]
B. Liquid Samples (e.g., Aqueous Solutions, Biological Fluids) [2]
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample, add 1 mL of dichloromethane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.[2]
-
Carefully transfer the organic layer (bottom layer) to a new vial.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water. The sample is now ready for analysis.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.[2]
-
Load 5 mL of the sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Dry the cartridge thoroughly under a vacuum for 10 minutes.
-
Elute the target pyrazole derivatives with 2 mL of methanol into a collection tube. The eluate is ready for GC-MS analysis.[2]
-
C. Solid Samples (e.g., Soil, Tissue) [2]
-
Solvent Extraction: Weigh approximately 1 g of the homogenized solid sample into a centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.[2]
-
Vortex for 5 minutes, then sonicate for 15 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean vial. Repeat the extraction on the residue and combine the supernatants.[2]
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol or dichloromethane for GC-MS analysis.[2]
Protocol 2: Derivatization (Optional)
While many pyrazole derivatives are sufficiently volatile for GC-MS analysis, semi-volatile or polar compounds containing active hydrogen groups (e.g., -OH, -NH, -COOH) may require derivatization to improve volatility and chromatographic peak shape.[3][5][6] Silylation is a common derivatization technique.[6]
-
Reaction Setup: In a clean, dry GC vial, add approximately 1 mg of the extracted and dried sample residue.
-
Reagent Addition: Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 75 °C for 30-45 minutes.[7]
-
Analysis: Cool the vial to room temperature before injecting the derivatized sample into the GC-MS.
Protocol 3: GC-MS Instrumental Analysis
The following parameters provide a robust starting point and can be optimized for specific pyrazole derivatives.
| Parameter | Condition | Purpose |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane.[1] | Provides good separation for a wide range of pyrazole isomers.[1] |
| Injector Temperature | 250 °C[1] | Ensures rapid volatilization of the sample. |
| Injection Volume | 1 µL[1] | Standard volume for capillary columns. |
| Injection Mode | Split (20:1 ratio); adjust based on concentration.[1] | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min.[1] | Inert gas for carrying analytes through the column. |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp 1: 5 °C/min to 150 °C. Ramp 2: 20 °C/min to 250 °C, hold for 5 min.[1] | Temperature programming allows for the separation of compounds with different boiling points.[1] |
| Mass Spectrometer (MS) | ||
| Ion Source Temp. | 230 °C | Maintains analytes in the gas phase and promotes ionization. |
| Quadrupole Temp. | 150 °C | Ensures stable ion flight paths. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Mass Range | 40 - 450 amu | Covers the expected mass range for many pyrazole derivatives and their fragments. |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.[2] | Full scan provides complete mass spectra for identification, while SIM increases sensitivity for target compounds.[2] |
Protocol 4: Data Analysis
Qualitative Analysis Identification of pyrazole derivatives is achieved by combining retention time data with mass spectral information. The resulting mass spectra are compared against spectral libraries (e.g., NIST). Unambiguous identification, especially for isomers, relies on careful analysis of fragmentation patterns.[1] The pyrazole ring typically undergoes fragmentation through two main processes: the expulsion of HCN and the loss of N₂.[8] The position and nature of substituents can significantly alter these fragmentation pathways, providing unique fingerprints for different isomers.[1][8]
Quantitative Analysis For quantification, a calibration curve is generated using standards of known concentrations. The analysis is typically performed in SIM mode, monitoring characteristic and interference-free ions of the target analyte and the internal standard.[2] Method performance should be validated to ensure reliable results.
Data Presentation
Table 1: Key Mass Fragmentation Pathways of the Pyrazole Ring
This table summarizes the primary fragmentation processes for the core pyrazole structure.
| Process | Neutral Loss | Description |
| Pathway 1 | HCN | Expulsion of hydrogen cyanide from the molecular ion [M]+• or [M-H]+.[8][9] |
| Pathway 2 | N₂ | Loss of molecular nitrogen, typically from the [M-H]+ ion.[8][9] |
Table 2: Typical Method Validation Parameters for Quantitative Analysis
This table outlines common validation parameters and their acceptable limits for quantitative methods.[2]
| Parameter | Acceptable Limit | Description |
| Linearity (Correlation Coefficient, r²) | > 0.995 | Indicates a strong correlation between concentration and instrument response.[2] |
| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest concentration of an analyte that can be reliably detected.[2] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | The lowest concentration of an analyte that can be accurately quantified.[2] |
| Precision (%RSD) | < 15% | Measures the closeness of repeated measurements (intra- and inter-day).[2] |
| Accuracy (Recovery %) | 85 - 115% | Measures the agreement between a measured value and the true value, often assessed with spiked samples.[2] |
Visualization
Caption: Workflow for GC-MS analysis of pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 5-Amino-1-(2-hydroxyethyl)pyrazole in the Development of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors. 5-Amino-1-(2-hydroxyethyl)pyrazole is a versatile building block that offers a key starting point for the synthesis of novel kinase inhibitors. The presence of a primary amino group and a hydroxyethyl side chain provides strategic points for chemical modification to achieve desired potency and selectivity. This document provides detailed application notes and protocols for researchers engaged in the development of kinase inhibitors based on this scaffold, focusing on key kinase targets such as Akt, Aurora kinases, p38 MAPK, and FGFR.
While specific inhibitory data for compounds directly derived from this compound is limited in publicly available literature, this document compiles relevant data for other pyrazole-based inhibitors targeting these kinases to guide research efforts.
Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro and cell-based inhibitory activities of various pyrazole-containing compounds against key kinase targets. This data serves as a benchmark for new compounds developed from the this compound scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Kinase Target | Compound ID/Name | Scaffold Type | IC50 (nM) | Reference |
| Akt1 | Compound 1 | Pyrazole | 61 | [1] |
| Akt1 | Afuresertib | Pyrazole | 0.02 | [2] |
| Aurora A | Compound 6 | Pyrazole | 160 | |
| Aurora B | AZD1152 (Barasertib) | Pyrazole | 0.37 | |
| p38α | BIRB 796 | Pyrazole-urea | - | [3] |
| FGFR1 | CH5183284 | 5-Aminopyrazole | - | |
| FGFR2 | CH5183284 | 5-Aminopyrazole | - | |
| FGFR3 | CH5183284 | 5-Aminopyrazole | - |
Table 2: Cell-Based Antiproliferative Activity of Pyrazole Derivatives
| Cell Line | Cancer Type | Compound ID/Name | GI50/IC50 (µM) | Reference |
| HCT116 | Colon Cancer | Compound 1 | 7.76 | [1] |
| OVCAR-8 | Ovarian Cancer | Compound 1 | 9.76 | [1] |
| U937 | Leukemia | Compound 7 | 5.106 | |
| K562 | Leukemia | Compound 7 | 5.003 | |
| A549 | Lung Cancer | Compound 7 | 0.487 | |
| SW620 | Colon Cancer | Compound 8 | 0.35 | |
| HCT116 | Colon Cancer | Compound 8 | 0.34 |
Experimental Protocols
Protocol 1: General In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of a test compound against a target kinase.[4]
Materials:
-
Kinase of interest (e.g., Akt1, Aurora A, p38α, FGFR1)
-
Appropriate kinase substrate (e.g., fluorescently labeled peptide)
-
ATP
-
Test compound (e.g., synthesized from this compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
LanthaScreen™ Tb-anti-pSubstrate antibody
-
TR-FRET dilution buffer
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase and substrate to the wells of a 384-well plate.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the Tb-anti-pSubstrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.[5]
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Engagement
This protocol is used to assess the phosphorylation status of the target kinase or its downstream substrates as a measure of target engagement by the inhibitor in a cellular context.[6][7]
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for kinase inhibitor development.
Caption: General workflow for kinase inhibitor development.
Caption: Simplified Akt signaling pathway.
Caption: Overview of Aurora kinase functions in mitosis.
Caption: The p38 MAPK signaling cascade.
Caption: FGFR signaling through MAPK and PI3K/Akt pathways.
References
Application Notes: Polymers Incorporating 5-Amino-1-(2-hydroxyethyl)pyrazole
Polymers functionalized with 5-Amino-1-(2-hydroxyethyl)pyrazole are advanced materials with significant potential in biomedical and pharmaceutical research. The unique structure of the pyrazole moiety, combined with the reactive amino and hydroxyl groups, imparts a range of desirable properties to the polymer backbone. Pyrazole and its derivatives are known for a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3] Incorporating this versatile scaffold into a polymer can lead to the development of novel drug delivery systems, biomaterials, and therapeutic agents.[4][5][6]
Key Features and Potential Applications:
-
Therapeutic Potential: The pyrazole nucleus is a core component in numerous FDA-approved drugs.[4][5][7] Polymers containing this moiety may exhibit inherent therapeutic properties, such as anti-inflammatory or anticancer activity.[6][8] For instance, pyrazole derivatives have been shown to inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis.[8]
-
Drug Delivery: The amino and hydroxyl groups on the monomer can be used for conjugating drugs, targeting ligands, or other functional molecules. These polymers can be designed to form nanoparticles or hydrogels for controlled and targeted drug release.[2][9] The pyrazole ring itself can improve the lipophilicity and solubility of conjugated drugs.[5]
-
Metal Coordination: The adjacent nitrogen atoms in the pyrazole ring are excellent ligands for metal ions. This property can be exploited for the development of metal-based therapeutics, diagnostic imaging agents, or catalysts.[3]
-
Biomaterials: Polymers incorporating this compound can be synthesized to be biocompatible and biodegradable, making them suitable for applications such as tissue engineering scaffolds and medical implants.[2][10]
Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a polymer incorporating this compound. The first step involves the functionalization of the monomer with a polymerizable acryloyl group, followed by free radical polymerization.
Part 1: Synthesis of 2-(5-aminopyrazol-1-yl)ethyl acrylate (APEA)
This protocol describes the esterification of this compound with acryloyl chloride to introduce a polymerizable double bond.
Materials:
| Material | Supplier | Grade |
| This compound | Chem-Impex[11] | ≥98% |
| Acryloyl chloride | Sigma-Aldrich | 98% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Sodium bicarbonate (NaHCO₃), saturated | Fisher Scientific | ACS Grade |
| Magnesium sulfate (MgSO₄), anhydrous | Fisher Scientific | ACS Grade |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (10.0 g, 70.8 mmol) and triethylamine (12.3 mL, 88.5 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acryloyl chloride (6.3 mL, 77.9 mmol) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2-(5-aminopyrazol-1-yl)ethyl acrylate (APEA) as a solid.
Part 2: Free Radical Polymerization of APEA
This protocol details the synthesis of poly(2-(5-aminopyrazol-1-yl)ethyl acrylate) (pAPEA) via free radical polymerization using azobisisobutyronitrile (AIBN) as the initiator.[12]
Materials:
| Material | Supplier | Grade |
| 2-(5-aminopyrazol-1-yl)ethyl acrylate (APEA) | Synthesized in Part 1 | Purified |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 99.8% |
| Diethyl ether | Fisher Scientific | ACS Grade |
Procedure:
-
In a Schlenk flask, dissolve APEA (5.0 g, 25.6 mmol) and AIBN (0.042 g, 0.256 mmol) in anhydrous DMF (25 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to an excess of cold diethyl ether (500 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with diethyl ether (2 x 50 mL), and dry it under vacuum at 40 °C for 24 hours to obtain pAPEA.
Characterization Data (Representative):
| Parameter | Value |
| Monomer (APEA) | |
| Molecular Weight | 195.20 g/mol |
| Appearance | White to off-white solid |
| Polymer (pAPEA) | |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 (by GPC) |
| Glass Transition Temperature (Tg) | 80 - 100 °C (by DSC) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of pAPEA.
Potential Mechanism of Action: Anti-Cancer Activity
Many pyrazole derivatives exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by pyrazole derivatives.
References
- 1. Synthesis of pyrazole derivatives using polymer-supported reagents. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. pure.uj.ac.za [pure.uj.ac.za]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. mdpi.com [mdpi.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application | MDPI [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Application Notes and Protocols for In Vitro Testing of 5-Aminopyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminopyrazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include potent inhibition of various protein kinases, antimicrobial effects, and anticancer properties.[1][2][3][4] This document provides detailed in vitro assay protocols for the biological evaluation of 5-aminopyrazole derivatives, focusing on their common molecular targets.
Data Summary: Biological Activities of 5-Aminopyrazole Derivatives
The following table summarizes the reported biological activities and corresponding IC50 or MIC values for representative 5-aminopyrazole derivatives.
| Compound Class | Target/Activity | Assay Type | Cell Line/Enzyme | IC50/MIC | Reference |
| 5-Pyrazolyl-ureas | Src, p38-MAPK, TrkA inhibitor | Kinase Assay | Purified Enzyme | Varies | [1] |
| Aminopyrazole-based PROTAC | CDK9 degradation | In-Cell Western | MiaPaCa2 | DC50 = 158 ± 6 nM | |
| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide | CDK2/cyclin A inhibition | Kinase Assay | Purified Enzyme | IC50 = 37 nM | [5][6] |
| 5-Functionalized Pyrazoles | Antibacterial (Staphylococcus) | MIC Determination | MDR clinical isolates | MICs = 32–64 µg/mL | |
| Pyrano[2,3-c] pyrazole derivative (5c) | Antibacterial (K. pneumoniae) | Microdilution | Multi-drug resistant strain | MIC = 6.25 mg/mL | [7] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | Cytotoxicity | MTT Assay | HePG2 | IC50 = 6.57 µM | [8] |
| Pyrazole-based analog (Compound 9) | CDK2/cyclin A2 inhibition | Kinase Assay | Purified Enzyme | IC50 = 0.96 μM | [9] |
Signaling Pathway: Kinase Inhibition by 5-Aminopyrazole Derivatives
Many 5-aminopyrazole derivatives function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. Below is a generalized diagram of a kinase signaling pathway often targeted by these compounds.
Caption: Generalized kinase signaling pathway targeted by 5-aminopyrazole derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for screening 5-aminopyrazole derivatives against kinases like Aurora, CDK, and Src using the ADP-Glo™ kinase assay platform.[10][11][12][13][14]
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, CDK2/cyclin A, Src)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
5-Aminopyrazole derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a stock solution of the substrate and ATP in the assay buffer. The final ATP concentration should be near the Kₘ for the kinase.
-
Prepare serial dilutions of the 5-aminopyrazole derivatives in assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the kinase enzyme to the desired concentration in the assay buffer.
-
-
Assay Plate Setup (per well):
-
Add 1 µL of the test compound dilution or DMSO (for controls).
-
Add 2 µL of the diluted kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.[13]
-
-
Signal Detection:
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity of the 5-aminopyrazole derivatives.[15][16][17]
Workflow Diagram:
Caption: Workflow for an MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium
-
5-Aminopyrazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18][19]
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed 1 x 10⁴ cells in 100 µL of culture medium per well in a 96-well plate and incubate for 18-24 hours.[15]
-
Add various concentrations of the 5-aminopyrazole derivatives to the wells. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).[15]
-
Add 10 µL of MTT solution to each well and incubate for 3-5 hours at 37°C.[15]
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[15]
Western Blot for Target Protein Modulation
This protocol is used to detect changes in the expression or phosphorylation status of target proteins in response to treatment with 5-aminopyrazole derivatives.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[20]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK, anti-total-CDK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescent detection reagent
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Signal Detection:
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the 5-aminopyrazole derivatives against various bacterial strains.[1][7]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
5-Aminopyrazole derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a two-fold serial dilution of the 5-aminopyrazole derivatives in the appropriate broth in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. jrmds.in [jrmds.in]
- 16. researchgate.net [researchgate.net]
- 17. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. origene.com [origene.com]
Application Notes and Protocols for Cyclocondensation Reactions Involving 5-Amino-1-(2-hydroxyethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of pyrazolo[1,5-a]pyrimidines through cyclocondensation reactions involving 5-Amino-1-(2-hydroxyethyl)pyrazole. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.
Introduction
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that are considered privileged scaffolds in drug discovery. The incorporation of a 2-hydroxyethyl group at the N1 position of the pyrazole ring can modulate the physicochemical properties of the resulting compounds, potentially enhancing their bioavailability and therapeutic efficacy. Cyclocondensation of this compound with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds and β-enaminones, is a common and efficient method for the synthesis of these derivatives.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the amino group of this compound on the carbonyl carbons of a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine core.
Caption: General Cyclocondensation Reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-1-yl)ethan-1-ol
This protocol details the synthesis of a dimethyl-substituted pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.
-
Add 1.1 equivalents of acetylacetone to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data:
| Product | Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) |
| 2-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-1-yl)ethan-1-ol | This compound | Acetylacetone | Ethanol | Glacial Acetic Acid | 4-6 hours | >85% |
Protocol 2: Synthesis of 2-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-1-yl)ethan-1-ol
This protocol outlines the synthesis of a phenyl-substituted pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
This compound
-
Benzoylacetone (1-phenyl-1,3-butanedione)
-
Pyridine
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve 1 equivalent of this compound and 1.1 equivalents of benzoylacetone in ethanol in a round-bottom flask.
-
Add a catalytic amount of pyridine to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Quantitative Data:
| Product | Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) |
| 2-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-1-yl)ethan-1-ol | This compound | Benzoylacetone | Ethanol | Pyridine | 8-12 hours | 75-85% |
Application in Drug Discovery: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are known to be potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase.
Caption: ATP-Competitive Kinase Inhibition.
The N1-(2-hydroxyethyl) substituent can form additional hydrogen bonds within the kinase's active site, potentially increasing the binding affinity and selectivity of the inhibitor. This makes the described synthetic protocols valuable for generating compound libraries for screening against various kinase targets in drug discovery programs.
Workflow for Synthesis and Screening
The following workflow outlines the general process from synthesis to initial biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Drug Discovery Workflow.
References
Troubleshooting & Optimization
Technical Support Center: 5-Amino-1-(2-hydroxyethyl)pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole. Our aim is to help you improve reaction yields and overcome common experimental hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, from the purity of your starting materials to suboptimal reaction conditions.[1][2] Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture to facilitate the reaction.[2]
-
-
-
Suboptimal Reaction Conditions: The solvent, temperature, and stoichiometry may not be ideal for this specific synthesis.
-
Troubleshooting:
-
Solvent Selection: The choice of solvent can significantly impact the reaction yield. Ethanol is commonly used for this type of synthesis.[3] A mixture of water and ethanol has also been shown to be effective in related pyrazole syntheses, sometimes leading to higher yields and shorter reaction times.[4]
-
Stoichiometry: Ensure the correct molar ratios of reactants are being used. A slight excess of the hydrazine derivative (e.g., 1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
-
-
Purity of Starting Materials: Impurities in the starting materials, 2-hydroxyethylhydrazine or the three-carbon electrophile, can lead to unwanted side reactions and reduce the yield.[1]
-
Troubleshooting:
-
Ensure the purity of your starting materials. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
-
Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity for the desired 5-amino product?
A2: The formation of regioisomers is a frequent challenge when using substituted hydrazines like 2-hydroxyethylhydrazine.[1][5] The initial nucleophilic attack of the hydrazine can occur at two different electrophilic sites on the three-carbon synthon, potentially leading to a mixture of the desired 5-aminopyrazole and the isomeric 3-aminopyrazole.[5]
-
Controlling Reaction Conditions: The regioselectivity is often influenced by kinetic versus thermodynamic control.
-
For the 5-aminopyrazole (likely the thermodynamic product): Higher temperatures and longer reaction times, such as refluxing in a suitable solvent like toluene with a catalytic amount of acetic acid, can favor the formation of the more stable 5-amino isomer.[5]
-
For the 3-aminopyrazole (often the kinetic product): Milder conditions, such as using a base like sodium ethoxide in ethanol at lower temperatures, may favor the formation of the 3-amino isomer.[6]
-
Q3: My reaction mixture has developed a significant discoloration. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine derivatives, which can be susceptible to oxidation and decomposition, leading to colored impurities.[1]
-
Troubleshooting:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Purification of Hydrazine: If the 2-hydroxyethylhydrazine has a yellowish tint, consider purifying it by distillation before use.
-
Post-Reaction Cleanup: After the reaction is complete, a charcoal treatment of the crude product solution can help to remove colored impurities before crystallization. Recrystallization is also a highly effective method for purifying the final product.[1]
-
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of a model aminopyrazole synthesis, which can provide insights for optimizing the synthesis of this compound.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Water | 50 | Reflux | 50 | Trace | [4] |
| 2 | Ethanol | 50 | Reflux | 40 | 42 | [4] |
| 3 | Methanol | 50 | Reflux | 50 | 35 | [4] |
| 4 | Water/Ethanol (1:1) | 50 | 55 | 15 | 93 | [4] |
| 5 | Water/Ethanol (1:1) | 50 | 70 | 12 | 93 | [4] |
| 6 | Water/Ethanol (1:1) | 25 | 55 | 45 | 56 | [4] |
| 7 | Toluene | Acetic Acid (10) | Reflux | - | 90 (for a 5-amino isomer) | [6] |
| 8 | Ethanol | Sodium Ethoxide | - | - | 85 (for a 3-amino isomer) | [6] |
Experimental Protocols
Synthesis of 5-Amino-4-cyano-1-(2-hydroxyethyl)pyrazole (A related derivative)
This protocol is for a closely related compound and can be adapted for the synthesis of this compound by using an appropriate three-carbon synthon without the cyano group.
-
A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.[3]
-
A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over a period of ten minutes.[3]
-
The final portion of the ethoxymethylenemalononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.[3]
-
The reaction mixture is then heated under reflux for 2.5 hours.[3]
-
The resulting solution is allowed to cool to room temperature overnight.[3]
-
The golden-brown crystals that form are collected by filtration, washed with ether, and dried in a vacuum at room temperature to yield the product.[3]
Visualizations
The following diagrams illustrate the general synthesis pathway and a troubleshooting workflow.
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in pyrazole synthesis.
References
Technical Support Center: Pyrazole Synthesis from β-Ketonitriles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrazoles from β-ketonitriles. This resource addresses common side products and other experimental challenges to assist in the successful execution of this important synthetic transformation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of pyrazoles from β-ketonitriles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Pyrazole | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Decomposition of reactants or products: The starting materials or the pyrazole product may be unstable under the reaction conditions. 3. Suboptimal reaction conditions: Temperature, solvent, or catalyst may not be ideal. | 1. Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials. Extend the reaction time if necessary. 2. Optimize temperature: Some reactions require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition. Experiment with a range of temperatures. 3. Solvent selection: The polarity of the solvent can influence the reaction rate and selectivity. Ethanol, acetic acid, or toluene are commonly used. 4. Catalyst: While many syntheses proceed without a catalyst, a catalytic amount of acid (e.g., acetic acid) can sometimes facilitate the initial condensation step. |
| Formation of a Major, Unidentified Side Product | 1. Pyrazolo[1,5-a]pyrimidine formation: The initially formed 5-aminopyrazole can react with a second molecule of the β-ketonitrile. 2. Hydrolysis of β-ketonitrile: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, or cleavage of the β-ketonitrile. 3. Dimerization of β-ketonitrile: Under basic conditions, the β-ketonitrile can undergo self-condensation. | 1. Control stoichiometry: Use a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the β-ketonitrile. Avoid a large excess of the β-ketonitrile. 2. Anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis. 3. Control pH: Avoid strongly basic conditions which can promote dimerization. A neutral or slightly acidic medium is generally preferred. |
| Mixture of Regioisomers | 1. Unsymmetrical β-ketonitrile: If the β-ketonitrile has two different substituents at the carbonyl and nitrile ends, the two nitrogen atoms of a substituted hydrazine can attack the carbonyl carbon and the nitrile carbon in two different orientations, leading to a mixture of regioisomers. | 1. Use of specific solvents: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[1] 2. pH control: The pH of the reaction can influence the site of the initial nucleophilic attack of the hydrazine.[1] 3. Protecting groups: In some instances, a protecting group on one of the hydrazine nitrogens can direct the cyclization to afford a single regioisomer. |
| Difficulty in Product Isolation/Purification | 1. Polar side products: The formation of highly polar side products can make purification by column chromatography challenging. 2. Product is an oil: The desired pyrazole may not be a crystalline solid at room temperature. | 1. Aqueous workup: A thorough aqueous workup can help remove some polar impurities. 2. Crystallization: Attempt crystallization from a variety of solvents or solvent mixtures. 3. Chromatography optimization: Use a different solvent system or a different stationary phase for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine?
A1: The reaction proceeds through a two-step sequence. First, the hydrazine undergoes a condensation reaction with the ketone carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[2][3]
Q2: My β-ketonitrile starting material appears to be degrading during the reaction. What could be the cause and how can I prevent it?
A2: β-Ketonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[4] To prevent this, it is crucial to use anhydrous solvents and reagents. If the reaction requires acidic or basic conditions, it is important to carefully control the pH and temperature to minimize degradation.
Q3: I have isolated a side product with a significantly higher molecular weight than my expected pyrazole. What could it be?
A3: A common high-molecular-weight side product is a pyrazolo[1,5-a]pyrimidine. This bicyclic heterocycle forms when the 5-aminopyrazole product reacts with another molecule of the β-ketonitrile starting material.[5][6] To minimize its formation, ensure that the β-ketonitrile is the limiting reagent or use a slight excess of hydrazine.
Q4: Can I use substituted hydrazines in this reaction? Will it affect the outcome?
A4: Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are commonly used to synthesize N-substituted pyrazoles. However, the use of a substituted hydrazine with an unsymmetrical β-ketonitrile can lead to the formation of a mixture of regioisomers. The regioselectivity will depend on the electronic and steric properties of the substituents on both the hydrazine and the β-ketonitrile, as well as the reaction conditions.[1][7]
Q5: What is the best way to purify the final pyrazole product?
A5: The purification method will depend on the physical properties of the pyrazole. If the product is a solid, recrystallization is often the most effective method. For oils or solids that are difficult to crystallize, column chromatography on silica gel is a common alternative. The choice of eluent for chromatography will depend on the polarity of the pyrazole.
Quantitative Data Summary
The following table summarizes hypothetical yield data for a pyrazole synthesis, illustrating the impact of reaction conditions on the formation of a common side product.
| Entry | Hydrazine (Equivalents) | Reaction Temperature (°C) | Desired Pyrazole Yield (%) | Pyrazolo[1,5-a]pyrimidine Yield (%) |
| 1 | 1.0 | 80 | 65 | 25 |
| 2 | 1.2 | 80 | 85 | 10 |
| 3 | 1.0 | 120 | 50 | 40 |
| 4 | 1.2 | 60 | 75 | 15 |
Note: This data is illustrative and actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole
This protocol provides a general procedure for the synthesis of a 5-aminopyrazole from a β-ketonitrile.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1.0 eq) in anhydrous ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution at room temperature. If desired, a catalytic amount of glacial acetic acid can be added.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent).
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Reaction Pathway and Side Product Formation
The following diagram illustrates the synthetic pathway to the desired 5-aminopyrazole and the formation of common side products.
Caption: Reaction scheme for pyrazole synthesis and common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-Amino-1-(2-hydroxyethyl)pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-1-(2-hydroxyethyl)pyrazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common purification techniques for this compound, a polar heterocyclic compound, are recrystallization and column chromatography. Trituration with a suitable solvent can also be effective for removing minor impurities.[1][2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities largely depend on the synthetic route. A common synthesis involves the reaction of 2-hydroxyethylhydrazine with a cyano- or ester-containing three-carbon electrophile.[3][4][5] Potential impurities include:
-
Unreacted Starting Materials: Such as 2-hydroxyethylhydrazine.
-
Regioisomers: Depending on the specific precursors, the formation of the 3-amino isomer is a potential side product, although the 5-amino isomer is often the thermodynamically favored product.[6]
-
Byproducts from Side Reactions: These can include products from self-condensation of starting materials or degradation of the desired product if harsh conditions are used.[6]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Purification Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Recrystallization
Recrystallization is a preferred method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Problem 1: The compound "oils out" and does not crystallize.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is supersaturated with impurities that depress the melting point.[7][8]
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional "good" solvent to decrease the saturation level.
-
Allow the solution to cool more slowly. You can do this by insulating the flask.
-
If the problem persists, consider a different solvent or a solvent mixture with a lower boiling point.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.[8]
-
Solution:
-
Induce Crystallization:
-
Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Problem 3: The yield is very low.
-
Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.[7]
-
Solution:
-
Before filtration, ensure the solution is thoroughly cooled to minimize solubility.
-
Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
-
If the mother liquor is suspected to contain a significant amount of product, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: The compound streaks on the TLC plate and gives poor separation on the column.
-
Cause: this compound is a basic compound. The acidic nature of standard silica gel can lead to strong, irreversible adsorption or tailing, which results in poor separation.[9]
-
Solution:
-
Add a Basic Modifier: Add a small amount (0.5-2%) of a base like triethylamine or ammonium hydroxide to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[10]
-
Problem 2: The compound does not move from the baseline (Rf = 0).
-
Cause: The eluent is not polar enough to displace the polar this compound from the polar stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
If high concentrations of ethyl acetate are ineffective, switch to a more polar solvent system, such as dichloromethane/methanol.
-
Problem 3: The compound runs at the solvent front (Rf = 1).
-
Cause: The eluent is too polar, and does not allow for sufficient interaction between the compound and the stationary phase.
-
Solution:
-
Decrease the polarity of the eluent. For example, if using dichloromethane/methanol, reduce the percentage of methanol.
-
If using 100% of a polar solvent, switch to a less polar solvent system.
-
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
-
Solvent Selection: In a test tube, add approximately 20-30 mg of the crude compound. Add a few drops of the chosen solvent (e.g., ethanol, isopropanol, or ethyl acetate). If the compound dissolves readily at room temperature, the solvent is too good. If it is insoluble at room temperature, heat the solvent to its boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
| Parameter | Value/Range |
| Starting Material | Crude this compound |
| Recommended Solvents | Ethanol, Isopropanol, Ethyl Acetate |
| Typical Solvent Volume | 5-15 mL per gram of crude product |
| Cooling Temperature | 0-25 °C |
| Expected Yield | 70-90% |
Column Chromatography Protocol
This protocol is a general guideline for purification using a standard silica gel column.
-
TLC Analysis: Determine a suitable eluent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4. For this polar amine, a starting point could be 5-10% methanol in dichloromethane.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Start eluting with the less polar solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Value/Range |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Recommended Eluent | Dichloromethane/Methanol gradient |
| Eluent Modifier | 0.5-2% Triethylamine or Ammonium Hydroxide |
| Typical Loading | 1g crude product per 20-50g silica gel |
| Expected Purity | >98% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for the recrystallization process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
Preventing regioisomer formation in substituted pyrazole synthesis
Welcome to the technical support center for substituted pyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to address the common challenge of regioisomer formation during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate the regioselective synthesis of your target pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?
A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] The formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[2]
Q2: What are the primary factors that influence the formation of regioisomers in the Knorr pyrazole synthesis?
A2: The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[4] Key factors include:
-
Steric Hindrance: Bulky substituents on either reactant can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[4]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[4]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine acts as the initial nucleophile.[3] For instance, under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3]
-
Solvent Choice: The solvent can play a crucial role in directing the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer.[5][6]
Q3: I have obtained a mixture of regioisomers. How can I separate them?
A3: If you have already synthesized a mixture of regioisomers, separation can often be achieved using chromatographic techniques. A systematic approach is recommended:
-
Thin Layer Chromatography (TLC) Analysis: Begin by screening various solvent systems with TLC to find an eluent that provides the best separation between the two regioisomer spots.[1]
-
Column Chromatography: Once a suitable solvent system is identified, perform silica gel column chromatography to separate the isomers on a larger scale.
Q4: Are there alternative synthetic methods that offer better regiocontrol?
A4: Yes, if controlling regioselectivity in a Knorr-type synthesis proves difficult, several other methods can provide unambiguous regiochemical outcomes. These include:
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with defined regiochemistry.[7]
-
Synthesis from N-Arylhydrazones and Nitroolefins: This approach offers excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[8]
-
Regioselective Metalations: Directing groups can be used to achieve regio- and chemoselective metalations of the pyrazole ring, allowing for the controlled introduction of substituents.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on preventing or minimizing the formation of regioisomers.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound are minimal, leading to a lack of selectivity.
-
Solutions:
-
Modify the Solvent System: This is often the most effective first step. Switch from a protic solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][5] These solvents can dramatically increase the regioselectivity.[5][6]
-
Adjust the Reaction pH: The addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can alter the nucleophilicity of the hydrazine nitrogens and influence the initial site of attack.[3][10]
-
Alter the Reaction Temperature: In some cases, lowering the reaction temperature can enhance the selectivity of the initial nucleophilic attack.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.
-
Solutions:
-
Employ a Regiochemically-Controlled Synthetic Route: Instead of trying to influence the selectivity of a Knorr-type synthesis, consider a different synthetic strategy that provides absolute regiocontrol, such as a 1,3-dipolar cycloaddition or a reaction involving a pre-functionalized hydrazine.[7][8]
-
Modify the 1,3-Dicarbonyl Compound: If possible, introduce a temporary bulky protecting group on the 1,3-dicarbonyl compound to sterically block one of the carbonyl groups, directing the hydrazine attack to the other.
-
Data Presentation
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the regiomeric ratio for the reaction of various 1,3-diketones with methylhydrazine.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1 | 4,4,4-trifluoro-1-phenylbutane-1,3-dione | Ethanol | ~1:1 | [5] |
| 2 | 4,4,4-trifluoro-1-phenylbutane-1,3-dione | TFE | 85:15 | [6] |
| 3 | 4,4,4-trifluoro-1-phenylbutane-1,3-dione | HFIP | >99:1 | [5] |
| 4 | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 40:60 | [5] |
| 5 | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 95:5 | [5] |
| 6 | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | [5] |
| 7 | 1-phenylpentane-2,4-dione | Ethanol | 50:50 | [5] |
| 8 | 1-phenylpentane-2,4-dione | TFE | 80:20 | [5] |
| 9 | 1-phenylpentane-2,4-dione | HFIP | 90:10 | [5] |
Note: The "Desired" regioisomer refers to the product where the substituted nitrogen of the hydrazine is adjacent to the R¹ substituent of the diketone.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using TFE
This protocol describes a general method for the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines with improved regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE.
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the TFE under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to isolate the major regioisomer.[11]
Mandatory Visualization
Caption: Competing pathways in the Knorr pyrazole synthesis leading to two regioisomers.
Caption: A logical workflow for troubleshooting the formation of regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability issues of 5-Amino-1-(2-hydroxyethyl)pyrazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Amino-1-(2-hydroxyethyl)pyrazole in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change. What could be the cause?
A1: A color change, typically to a yellow or brown hue, can be an initial indicator of degradation. This is often due to oxidation of the aminopyrazole ring. Exposure to air (oxygen), light, or the presence of oxidizing agents in your solution can accelerate this process. It is recommended to prepare solutions fresh and store them protected from light and air, for instance, by using amber vials and purging the headspace with an inert gas like nitrogen or argon.
Q2: I am observing a loss of potency or unexpected results in my assay. Could this be related to the stability of this compound?
A2: Yes, a loss of potency is a strong indicator of compound degradation. This compound can degrade under various conditions, leading to a lower concentration of the active compound and the formation of impurities that might interfere with your assay. We recommend performing a stability check of your stock and working solutions.
Q3: What are the primary factors that influence the stability of this compound in solution?
A3: The main factors affecting the stability of this compound are pH, temperature, light, and the presence of oxidizing agents. The molecule is susceptible to hydrolysis, particularly under strong acidic or basic conditions, as well as oxidation and photodegradation.
Q4: What are the expected degradation products of this compound?
A4: Based on the structure, potential degradation pathways include oxidation of the amino group, cleavage of the pyrazole ring, and reactions involving the hydroxyethyl side chain. While specific degradation products for this exact molecule are not extensively documented in public literature, analogous compounds suggest the formation of species resulting from N-oxidation, ring opening, or dimerization.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration | Oxidation | Prepare fresh solutions. Store solutions in amber vials, protected from light. Purge solutions with an inert gas (e.g., nitrogen, argon). Avoid sources of ignition or high heat. |
| Precipitate Formation | Poor solubility, pH shift, or degradation product insolubility. | Ensure the solvent is appropriate and the concentration is within the solubility limit. Check and control the pH of the solution. If a precipitate forms upon storage, it may be a degradation product; in this case, a fresh solution should be prepared. |
| Loss of Compound in HPLC Analysis | Degradation in the analytical mobile phase or on the column. Adsorption to vials. | Check the pH and composition of your mobile phase. Use a stability-indicating HPLC method. Use silanized glass or polypropylene vials to minimize adsorption. |
| Inconsistent Assay Results | Instability of the compound in the assay buffer or under assay conditions (e.g., temperature, light). | Perform control experiments to assess the stability of this compound under your specific assay conditions. Prepare fresh working solutions from a recently prepared stock solution for each experiment. |
Quantitative Stability Data (Hypothetical)
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is provided as a guideline for potential stability issues and is based on general knowledge of similar chemical structures. Actual stability will depend on the specific experimental conditions.
Table 1: pH-Dependent Stability of this compound at 25°C
| pH | Buffer System | Incubation Time (days) | Remaining Compound (%) | Appearance |
| 2.0 | 0.01 M HCl | 7 | 85.2 | Slight yellow tint |
| 4.0 | Acetate Buffer | 7 | 95.8 | Colorless |
| 7.0 | Phosphate Buffer | 7 | 98.5 | Colorless |
| 9.0 | Borate Buffer | 7 | 92.1 | Faint yellow |
| 12.0 | 0.01 M NaOH | 7 | 78.4 | Yellow |
Table 2: Thermal and Photolytic Stability of this compound in Neutral Aqueous Solution (pH 7)
| Condition | Incubation Time | Remaining Compound (%) | Appearance |
| 4°C, in dark | 30 days | 99.1 | Colorless |
| 25°C, in dark | 30 days | 97.3 | Colorless |
| 40°C, in dark | 30 days | 89.5 | Faint yellow |
| 25°C, exposed to light (ICH Q1B) | 10 days | 82.7 | Yellow |
Table 3: Oxidative Stability of this compound in Neutral Aqueous Solution (pH 7) at 25°C
| Oxidizing Agent | Concentration | Incubation Time (hours) | Remaining Compound (%) | Appearance |
| H₂O₂ | 3% | 24 | 65.4 | Brownish-yellow |
| Air | Saturated | 72 | 95.1 | Faint yellow |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent to the stock solution concentration.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a quartz cuvette) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Visualizations
Troubleshooting low conversion rates in pyrazole derivatization
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the synthesis of pyrazole derivatives, with a focus on addressing low conversion rates.
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in pyrazole derivatization reactions, particularly the widely used Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4]
Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low yields in pyrazole synthesis can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1][5] A logical workflow for troubleshooting this issue is presented below.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[4][5] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of this approach.[2][5] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[5][6]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1][2]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction pathway. Aprotic dipolar solvents may yield better results than polar protic solvents like ethanol for certain substrates.[4][7]
-
pH Control: Adjusting the pH can alter the site of the initial nucleophilic attack by the hydrazine.[5]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of regioisomers.
-
Catalyst: The choice of acid or base catalyst can direct the reaction towards a specific regioisomer.
Q3: My reaction mixture has turned a dark color. Is this normal and will it affect my yield?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] While not always detrimental to the reaction, the formation of these byproducts can sometimes indicate side reactions that may lower the overall yield. The addition of a mild base can sometimes help to neutralize any acid present and lead to a cleaner reaction profile.[1] Purification of the final product by recrystallization or column chromatography is often effective at removing these colored impurities.[1]
Q4: My reaction seems to have stalled and is not going to completion. What should I do?
A4: Incomplete conversion can be due to several factors. In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[5]
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to drive the dehydration step to completion.
-
Add a Dehydrating Agent: The addition of a dehydrating agent can help to remove water and shift the equilibrium towards the formation of the pyrazole.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if a longer reaction time is required.[1]
-
Re-evaluate Stoichiometry: A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]
Data Presentation: Effect of Reaction Parameters on Pyrazole Synthesis
The following tables summarize the impact of various reaction parameters on the yield and regioselectivity of pyrazole synthesis. This data is intended to serve as a general guide for reaction optimization.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Phenylhydrazine
| Solvent | Temperature (°C) | Ratio of Regioisomer A:B | Reference |
| Ethanol | Reflux | 1:1 | [4] |
| N,N-Dimethylacetamide (DMAc) | Room Temperature | >98:2 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | Room Temperature | Improved selectivity for one isomer | [5] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temperature | Improved selectivity for one isomer | [5] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[5]
Table 2: Effect of Catalyst on Pyrazole Synthesis Yield
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| None | Solvent only | No reaction | [3] |
| Lithium Perchlorate | Ethylene glycol, Room Temp | 70-95 | [3] |
| Nano-ZnO | Green protocol | up to 95 | [4] |
| Amberlyst-70 | Heterogeneous catalyst | Good to excellent | [3] |
| Silver Catalyst | 60 °C | Moderate to excellent | [3] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol outlines a general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl compound (1.0 equivalent)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 equivalents)
-
Solvent (e.g., ethanol, acetic acid, N,N-dimethylformamide)
-
Optional: Acid or base catalyst
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Hydrazine: Add the hydrazine derivative to the solution.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and reaction time will depend on the specific substrates and should be determined by monitoring the reaction progress by TLC or LC-MS.[1][5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Signaling Pathways and Reaction Mechanisms
The Knorr pyrazole synthesis proceeds through a cyclocondensation reaction. The mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]
When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to the formation of two different regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Removal of unreacted hydrazine in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on the removal of unreacted hydrazine.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted hydrazine from my pyrazole product?
A1: Hydrazine is a toxic and potentially carcinogenic compound.[1][2] Its complete removal is essential for the purity of the final product, especially in pharmaceutical applications, and for the safety of downstream handling and biological testing. Residual hydrazine can also interfere with subsequent reaction steps or analytical characterization.
Q2: What are the most common methods for removing excess hydrazine after a pyrazole synthesis?
A2: The primary methods for removing unreacted hydrazine include:
-
Aqueous Workup (Acid Wash): This involves washing the organic reaction mixture with a dilute aqueous acid solution to protonate the basic hydrazine, making it water-soluble and easily separable.
-
Chemical Quenching: This method involves reacting the excess hydrazine with an aldehyde or ketone (e.g., acetone) to form a hydrazone or azine, which can then be removed through extraction or chromatography.[3]
-
Azeotropic Distillation: In some cases, hydrazine can be removed by distillation with a solvent that forms an azeotrope with it, such as xylene.
-
Chromatography: Column chromatography can be effective in separating the pyrazole product from residual hydrazine, which is often highly polar and adheres strongly to silica gel.
Q3: How can I monitor the progress of hydrazine removal?
A3: The removal of hydrazine can be monitored using Thin Layer Chromatography (TLC). Hydrazine itself may not be UV-active, but it can be visualized using specific stains like potassium permanganate (KMnO₄) or iodine, where it will appear as a spot that is typically highly polar (low Rf value). For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often after a derivatization step, can be employed to detect trace amounts of residual hydrazine.[4][5]
Troubleshooting Guides
Issue 1: Emulsion formation during aqueous acid wash.
Problem: When washing the organic layer containing the pyrazole product with a dilute acid solution to remove hydrazine, a stable emulsion forms, making separation of the layers difficult.
Possible Causes:
-
High concentration of the pyrazole product or other reaction components.
-
The organic solvent used is prone to emulsion formation (e.g., dichloromethane).
Solutions:
-
Break the Emulsion:
-
Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If possible, filter the emulsified layer through a pad of Celite or glass wool.
-
-
Solvent Consideration:
-
If emulsions are a persistent issue, consider using a different extraction solvent that is less prone to emulsion formation, such as ethyl acetate or diethyl ether.
-
Issue 2: Low recovery of pyrazole product after acid wash.
Problem: After performing an acidic workup to remove hydrazine, the yield of the desired pyrazole product is significantly lower than expected.
Possible Cause:
-
Your pyrazole derivative may also be basic and is being protonated by the acid wash, leading to its partitioning into the aqueous layer along with the hydrazine. Pyrazoles are weakly basic and can be protonated by strong acids.[6]
Solutions:
-
pH Adjustment:
-
After the acid wash, carefully basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to a neutral or slightly basic pH.
-
Re-extract the now neutralized aqueous layer with an organic solvent to recover your pyrazole product.
-
Combine all organic extracts for drying and concentration.
-
-
Use a Weaker Acid:
-
Instead of a strong acid like HCl, consider using a weaker acid wash, such as a dilute solution of ammonium chloride, which may be sufficient to remove the more basic hydrazine without fully protonating the pyrazole.
-
Issue 3: Incomplete removal of hydrazine after quenching with acetone.
Problem: After adding acetone to quench excess hydrazine, subsequent analysis (e.g., TLC or NMR) still shows the presence of hydrazine or its derivatives.
Possible Causes:
-
Insufficient amount of acetone used.
-
The formed acetone azine/hydrazone is co-eluting with the product during chromatography or is difficult to remove by extraction.
Solutions:
-
Optimize Quenching:
-
Ensure a sufficient excess of acetone is added to react with all the unreacted hydrazine.
-
Allow adequate reaction time for the formation of the hydrazone/azine to go to completion.
-
-
Improve Purification:
-
Acetone azine has different solubility properties than hydrazine. It is less polar and more soluble in organic solvents. A subsequent aqueous wash after quenching can help remove any remaining water-soluble impurities.
-
Optimize your column chromatography conditions (e.g., solvent gradient) to achieve better separation between your pyrazole product and the acetone azine.
-
Data Presentation
The following table provides a qualitative comparison of common hydrazine removal methods. Quantitative efficiency can vary significantly based on the specific pyrazole derivative and reaction conditions.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Aqueous Acid Wash | Protonation of basic hydrazine to form a water-soluble salt. | Simple, fast, and generally effective. | Can lead to emulsion formation. May co-extract basic pyrazole products. | For pyrazole products that are not strongly basic and are in solvents immiscible with water. |
| Chemical Quenching (e.g., with Acetone) | Conversion of hydrazine to a less reactive and more easily removable hydrazone or azine. | Irreversibly removes hydrazine. The resulting derivative is often less toxic. | The formed derivative needs to be removed in a subsequent step. May introduce other impurities. | When a more robust removal method is needed, or when the pyrazole is acid-sensitive. |
| Column Chromatography | Separation based on polarity differences. | Can provide a high degree of purity. | Can be time-consuming and require large volumes of solvent. Hydrazine can streak on silica. | For final purification after an initial workup to remove the bulk of the hydrazine. |
| Azeotropic Distillation | Removal of hydrazine as an azeotrope with a suitable solvent. | Effective for removing volatile impurities. | Requires heating, which can be a safety concern with hydrazine. Not suitable for non-volatile pyrazoles. | Less common, used in specific cases where other methods are not feasible. |
Experimental Protocols
Protocol 1: Removal of Unreacted Hydrazine by Acidic Workup
Objective: To remove excess hydrazine from a reaction mixture by extraction with a dilute acid.
Materials:
-
Reaction mixture containing pyrazole product and unreacted hydrazine in an organic solvent (e.g., ethyl acetate, diethyl ether).
-
1 M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Optional (if pyrazole is suspected to be basic): Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid and deprotonate any extracted pyrazole salt.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the crude pyrazole product.
Protocol 2: Chemical Quenching of Unreacted Hydrazine with Acetone
Objective: To convert excess hydrazine into acetone azine for easier removal.
Materials:
-
Reaction mixture containing pyrazole product and unreacted hydrazine.
-
Acetone.
-
Organic extraction solvent (e.g., ethyl acetate).
-
Deionized water.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Standard laboratory glassware.
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of acetone (e.g., 5-10 equivalents relative to the initial amount of hydrazine) to the stirred reaction mixture.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the hydrazine.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water to remove any water-soluble byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution and concentrate it under reduced pressure. The crude product can then be further purified by column chromatography or recrystallization to remove the acetone azine.
Visualizations
Caption: Decision workflow for selecting a suitable method for the removal of unreacted hydrazine.
Caption: Troubleshooting guide for issues encountered during an acidic workup for hydrazine removal.
References
- 1. mhi.com [mhi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction of starting materials. | - Ensure accurate stoichiometry of reactants. - Monitor reaction progress using TLC or HPLC to confirm consumption of starting materials. - Consider extending the reaction time or increasing the reaction temperature. |
| Sub-optimal reaction conditions. | - Optimize the solvent system. While ethanol is commonly used, exploring other alcohols or solvent mixtures may improve yield. - Adjust the reaction temperature. A temperature range of 60°C to reflux is typical.[1] | |
| Degradation of the product during workup. | - Avoid excessively high temperatures during solvent removal. - Use a rotary evaporator under reduced pressure for efficient and gentle solvent evaporation. | |
| Formation of Impurities or Side Products | Presence of unreacted starting materials. | - Improve purification methods, such as recrystallization or column chromatography. - Optimize the reaction to drive it to completion. |
| Formation of regioisomers. | - While the reaction of 2-hydroxyethylhydrazine with suitable precursors generally favors the formation of the desired 1-substituted pyrazole, changes in reaction conditions can sometimes lead to the formation of the 3-amino isomer.[2] - Careful control of reaction temperature and reagent addition can help minimize the formation of the undesired isomer. | |
| Side reactions involving the amino group. | - The 5-amino group is nucleophilic and can participate in side reactions.[2] - Use of protective groups may be necessary in subsequent synthetic steps, but is generally not required for the initial pyrazole ring formation. | |
| Difficulty in Product Isolation and Purification | Product is an oil or low-melting solid. | - If direct crystallization is challenging, consider purification by column chromatography on silica gel. - High-vacuum distillation can be an effective purification method for this compound.[1] |
| Product co-precipitates with inorganic salts. | - Ensure complete removal of any acidic or basic reagents used during the workup by washing the organic extracts with water or brine. | |
| Scale-Up Challenges | Exothermic reaction leading to poor temperature control. | - For larger scale reactions, ensure efficient stirring and have a cooling bath readily available to manage any exotherms, especially during the initial addition of reagents. |
| Difficulty in handling and transferring large volumes of reagents. | - Use appropriate-sized glassware and equipment for safe handling of chemicals. - Consider using a dropping funnel for controlled addition of liquid reagents. | |
| Extended reaction times. | - While monitoring the reaction is crucial, be prepared for potentially longer reaction times on a larger scale to ensure complete conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves the reaction of 2-hydroxyethylhydrazine with a suitable three-carbon synthon, such as ethyl (ethoxymethylene)cyanoacetate.[1] This reaction proceeds through a condensation and subsequent cyclization to form the pyrazole ring.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-hydroxyethylhydrazine and a derivative of a β-keto nitrile or an equivalent thereof, such as ethyl (ethoxymethylene)cyanoacetate.[1]
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out in an alcohol solvent, such as ethanol, at temperatures ranging from 60°C to the reflux temperature of the solvent.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting materials and the appearance of the product spot/peak.
Q5: What is the expected yield for this synthesis?
A5: Yields can vary depending on the specific conditions and scale of the reaction. However, with optimized conditions, it is possible to achieve good to excellent yields.
Q6: What are the common purification methods for this compound?
A6: Common purification techniques include recrystallization from a suitable solvent, column chromatography over silica gel, or high-temperature vacuum distillation.[1]
Q7: Are there any specific safety precautions I should take?
A7: Standard laboratory safety practices should be followed. Hydrazine derivatives can be toxic, so it is important to handle 2-hydroxyethylhydrazine with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on established literature procedures.[1] Optimization may be required for specific laboratory conditions and scales.
Materials:
-
2-Hydroxyethylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Magnesium sulfate (or sodium sulfate), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxyethylhydrazine (1.0 equivalent) in anhydrous ethanol.
-
Reagent Addition: Slowly add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After the initial reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester and nitrile groups. Heat the mixture again to drive the hydrolysis.
-
Decarboxylation: Carefully acidify the reaction mixture with hydrochloric acid. This will protonate the carboxylate and facilitate decarboxylation upon heating. Heat the acidified mixture until carbon dioxide evolution ceases.
-
Workup: Cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution). Extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impurities in the synthesis.
References
Validation & Comparative
A Comparative Guide to Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors
Introduction
While the inquiry specified a comparison involving 5-Amino-1-(2-hydroxyethyl)pyrazole, a comprehensive review of scientific literature did not yield significant data on its activity as a cyclooxygenase (COX) inhibitor. Therefore, this guide provides a comparative analysis of other well-characterized pyrazole derivatives with known COX inhibitory profiles. The pyrazole scaffold is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide will focus on comparing a COX-1 selective inhibitor, SC-560, with several COX-2 selective inhibitors, including the widely known Celecoxib, as well as Deracoxib and Mavacoxib.
The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostanoids from arachidonic acid.[3] COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function, while COX-2 is inducible and is upregulated during inflammation.[2][3] The selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects.[2]
Comparative Efficacy of Pyrazole-Based COX Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of selected pyrazole derivatives against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater COX-2 selectivity.
| Compound | Chemical Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| SC-560 | 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 0.009[4][5][6] | 6.3[4][5] | 0.0014 |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 2.8[7] | 0.04[8] | 70 |
| Deracoxib | 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide | - | - | 22.06 - 48.5[9][10] |
| Mavacoxib | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | - | - | High COX-2 Selectivity[11][12] |
Data for Deracoxib and Mavacoxib are presented as selectivity ratios as precise IC50 values from comparable assays were not consistently available in the reviewed literature. Deracoxib has been shown to have anti-tumor effects in canine cell lines with IC50 values for cell viability ranging from 70 to 150 µM.[13] Mavacoxib has also demonstrated anti-proliferative effects in canine cancer cell lines, with an IC50 value of 29.3 μM in one cell line.[14]
Key Observations:
-
SC-560 is a potent and highly selective COX-1 inhibitor , with a selectivity for COX-1 that is approximately 700-fold greater than for COX-2.[4][15]
-
Celecoxib is a well-established selective COX-2 inhibitor , demonstrating significantly higher potency against COX-2 than COX-1.[7][8]
-
Deracoxib and Mavacoxib are also recognized as selective COX-2 inhibitors , primarily used in veterinary medicine.[9][11][16]
Experimental Methodologies
The determination of COX-1 and COX-2 inhibitory activity is crucial for the characterization of novel anti-inflammatory agents. A common method is the in vitro enzyme inhibition assay.
General Protocol for In Vitro COX Inhibition Assay
This protocol is a generalized representation based on commercially available COX inhibitor screening kits.[3][17][18][19][20]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme (as a cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (e.g., pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., Amplex™ Red or ELISA-based quantification of prostaglandins)
-
96-well microplate (black for fluorescence or clear for absorbance)
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Enzyme Preparation: Dilute recombinant COX-1 and COX-2 enzymes to the desired concentration in the COX Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds at concentrations that are typically 10-fold higher than the desired final concentrations in the assay.
-
Assay Setup:
-
Add the diluted enzyme to the wells of the 96-well plate.
-
Include wells for "Negative Control" (buffer only) and "Positive Control" (enzyme and solvent, no inhibitor).
-
Add the serially diluted test compounds to the appropriate wells.
-
Add the solvent to the "Positive Control" and "Negative Control" wells to ensure all wells contain the same final solvent concentration.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection:
-
Fluorometric Detection: If using a fluorescent probe, the production of prostaglandin G2 (an intermediate) is measured kinetically over a period of 5-10 minutes. The fluorescence intensity is read at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[3][19]
-
ELISA-based Detection: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a stopping reagent like hydrochloric acid. The amount of prostaglandin produced (e.g., PGF2α) is then quantified using an ELISA.[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway of COX Enzymes
The following diagram illustrates the role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of physiological and inflammatory responses.
References
- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The pharmacokinetics and in vitro cyclooxygenase selectivity of deracoxib in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zoetis.com.br [zoetis.com.br]
- 12. The selective cyclooxygenase-2 inhibitor mavacoxib (Trocoxil) exerts anti-tumour effects in vitro independent of cyclooxygenase-2 expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hoelzel-biotech.com [hoelzel-biotech.com]
- 14. The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Synergistic growth inhibitory effect of deracoxib with doxorubicin against a canine mammary tumor cell line, CMT-U27 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. assaygenie.com [assaygenie.com]
- 20. korambiotech.com [korambiotech.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives across different therapeutic areas, supported by quantitative experimental data. Detailed methodologies for key assays are also presented to aid in the replication and validation of these findings.
Kinase Inhibition: Targeting Key Signaling Nodes
5-Aminopyrazole derivatives have emerged as potent inhibitors of several protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38α MAPK is a critical mediator of inflammatory responses, and its inhibition is a key strategy for treating chronic inflammatory diseases. Structure-activity relationship studies have revealed that the 5-aminopyrazole core can be effectively tailored to achieve high potency and selectivity.[1][2]
A notable example is compound 2j , which demonstrates potent and selective inhibition of p38α MAP kinase.[1] The SAR for this series highlights the importance of specific substitutions on the pyrazole and appended aryl rings for optimal activity.
Table 1: SAR of 5-Aminopyrazole Derivatives as p38α MAPK Inhibitors
| Compound | R1 | R2 | p38α IC50 (nM) |
| 2a | H | 4-Fluorophenyl | 1000 |
| 2f | Methyl | 4-Fluorophenyl | 30 |
| 2j | Ethyl | 2,4-Difluorophenyl | 10 |
Data sourced from literature.
The data indicates that small alkyl substitutions at the R1 position and di-substitution on the R2 phenyl ring enhance inhibitory activity.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in various cancers. 5-Amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent pan-FGFR inhibitors, targeting both wild-type and mutant forms of the receptor.[3]
Compound 10h from this series exhibits nanomolar activity against multiple FGFR isoforms and potent anti-proliferative effects in cancer cell lines.[3]
Table 2: In Vitro Activity of 5-Aminopyrazole-based pan-FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | NCI-H520 (Lung Cancer) IC50 (nM) | SNU-16 (Gastric Cancer) IC50 (nM) |
| 10h | 46 | 41 | 99 | 19 | 59 |
Data sourced from literature.[3]
The covalent binding mechanism of these inhibitors offers a promising strategy to overcome drug resistance associated with gatekeeper mutations in FGFRs.
c-Jun N-terminal Kinase (JNK) Inhibition
JNKs are involved in inflammatory responses and apoptosis. Aminopyrazole derivatives have been investigated as JNK inhibitors, with SAR studies focusing on achieving isoform selectivity. Several synthesized analogs have shown JNK-1 inhibitory activity with IC50 values in the low micromolar range.[4][5]
Table 3: SAR of Aminopyrazole Derivatives as JNK1 Inhibitors
| Compound | R Group | JNK1 IC50 (µM) |
| 9c | 4-Chlorophenyl | < 10 |
| 10a | 3,4-Dichlorophenyl | < 10 |
| 10d | 4-Trifluoromethylphenyl | < 10 |
Data sourced from literature.[4]
These findings suggest that electron-withdrawing groups on the phenyl ring are favorable for JNK1 inhibition.
Anticancer Activity
Beyond specific kinase inhibition, 5-aminopyrazole derivatives have demonstrated broad-spectrum anticancer activity against various cancer cell lines.
One study reported aryl azo imidazo[1,2-b]pyrazole derivatives with potent anticancer properties against MCF-7 breast cancer cells, with IC50 values more potent than the standard drug doxorubicin.[6]
Table 4: Anticancer Activity of Aryl Azo Imidazo[1,2-b]pyrazole Derivatives against MCF-7 Cells
| Compound | R Group | IC50 (µM) |
| 26a | 4-Chlorophenyl | 6.1 ± 0.4 |
| 26b | 4-Bromophenyl | 8.0 ± 0.5 |
| 26c | 4-Nitrophenyl | 7.4 ± 0.3 |
| Doxorubicin | - | 10.3 ± 0.8 |
Data sourced from literature.[6]
Antimicrobial and Anti-HIV Activity
The versatility of the 5-aminopyrazole scaffold extends to infectious diseases.
Antimicrobial Activity
Certain fused 5-aminopyrazole derivatives have shown significant antimicrobial activity. For instance, an imidazo[1,2-b]pyrazole derivative exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values significantly lower than the standard antibiotic ampicillin.[6]
Table 5: Antimicrobial Activity of an Imidazo[1,2-b]pyrazole Derivative
| Organism | Derivative 22 MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Escherichia coli | 0.03 | 1.95 |
| Pseudomonas aeruginosa | 0.49 | 0.98 |
Data sourced from literature.[6]
Furthermore, other studies have reported moderate to high antimicrobial activity for various 5-amino-4-cyano-1H-pyrazole derivatives against a range of bacteria and fungi.[7]
Anti-HIV Activity
Novel pyrazole derivatives have been synthesized and evaluated for their anti-HIV activity. Notably, pyrazole derivative 5f demonstrated potent inhibition of HIV pseudoviruses with IC50 values in the sub-micromolar to low micromolar range.[8] Another study on pyrazolobenzothiazine-based hydrazones also identified several active HIV inhibitors with EC50 values below 20 μM.[9]
Table 6: Anti-HIV Activity of Pyrazole Derivative 5f
| Pseudovirus Strain | IC50 (µM) |
| Q23 | 0.39 ± 0.13 |
| CAP210 | 1.00 ± 0.15 |
Data sourced from literature.[8]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: In Vitro Anticancer Screening Workflow (MTT Assay).
Caption: DPPH Radical Scavenging Assay Workflow.
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay (Example)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., ATF2 peptide)
-
ATP
-
Test compounds (5-aminopyrazole derivatives) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, p38α enzyme, and the test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (5-aminopyrazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[10]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compounds (5-aminopyrazole derivatives) dissolved in a suitable solvent
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.[11]
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add the test compound or control solution to the DPPH solution in a 96-well plate or cuvette.[12]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11][12]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[12]
References
- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-HIV activity of new pyrazolobenzothiazine 5,5-dioxide-based acetohydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Unraveling the Anti-Inflammatory Potential of Pyrazole Isomers: A Comparative Analysis
For researchers and drug development professionals, the pyrazole scaffold represents a promising frontier in the quest for novel anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory properties of various pyrazole isomers, supported by experimental data from in vitro and in vivo assays. By examining their differential effects on key inflammatory pathways, we aim to illuminate the structure-activity relationships that govern their therapeutic potential.
The anti-inflammatory effects of pyrazole derivatives are largely attributed to their ability to modulate crucial mediators of the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1] Additionally, some pyrazole isomers exhibit inhibitory effects on 5-lipoxygenase (5-LOX) and can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[1][2]
Comparative Anti-Inflammatory Activity of Pyrazole Derivatives
The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory effects of representative pyrazole isomers from various studies. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives
| Compound Class | Specific Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,3-Diarylpyrazole | Compound 7l | - | - | - | [3] |
| 1,5-Diarylpyrazole | Celecoxib | COX-2 | 0.04 | 30 | [2] |
| Trisubstituted Pyrazole | Compound 6b | - | - | - | [4] |
| Pyrazoline | Compound 4 | - | - | - | [5] |
IC50: The half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound Class | Specific Derivative | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 1,3-Diarylpyrazole | Compound 7l | - | 93.59% (intraperitoneal) | [3] |
| Trisubstituted Pyrazole | Compound 6b | - | 89.57% | [4] |
| Pyrazoline | Compound 4 | 10 | Better than Diclofenac Sodium | [5] |
| 1,5-Diaryl-dihydropyrazole | Compound 19a, 19b, 25a, 25b | - | Significant Activity | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes. The inhibition of this enzymatic reaction is quantified to determine the inhibitory potency of the compound.[7][8]
Procedure:
-
Enzyme and Cofactor Preparation: In a 96-well plate, a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing a heme cofactor. Purified COX-1 or COX-2 enzyme is then added to the respective wells.[7][8]
-
Inhibitor Incubation: Various concentrations of the test pyrazole isomer (typically dissolved in DMSO) and a reference inhibitor (e.g., celecoxib, indomethacin) are added to the wells. The plate is incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[7][9]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.[7]
-
Reaction Termination: After a defined incubation period, the reaction is stopped by adding a solution of 1 M HCl.[7]
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit. The absorbance is read using a microplate reader at a wavelength between 405-420 nm.[9]
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[8]
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
Principle: This widely used animal model assesses the acute anti-inflammatory activity of a compound. Carrageenan, an irritant, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of the test compound to reduce this swelling is measured.[10][11]
Procedure:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment. They are typically fasted overnight before the study.
-
Compound Administration: The test pyrazole isomers and a standard reference drug (e.g., indomethacin, diclofenac sodium) are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle.[5][10]
-
Induction of Inflammation: After a specific period following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][12]
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.[10][13]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of some new 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of 5-Amino-1-(2-hydroxyethyl)pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-aminopyrazole derivatives, with a focus on compounds bearing a 1-(2-hydroxyethyl) substituent where data is available. The information is compiled from various studies to aid in the evaluation and future development of this class of compounds as potential therapeutic agents.
Overview of Biological Activities
5-Aminopyrazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities primarily include anticancer, antimicrobial, and protein kinase inhibitory effects. The substituent at the N1 position of the pyrazole ring, such as the 2-hydroxyethyl group, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. While direct comparative studies on a series of 5-Amino-1-(2-hydroxyethyl)pyrazole derivatives are limited, this guide synthesizes available data on closely related analogs to provide a useful comparative framework.
Anticancer Activity
Several studies have highlighted the potential of 5-aminopyrazole derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of protein kinases involved in cell cycle regulation and signaling pathways.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various 5-aminopyrazole derivatives against different human cancer cell lines. It is important to note that these compounds were evaluated in different studies, and direct comparison should be made with caution.
| Compound ID/Reference | Substitution Pattern | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 43a [1] | Pyrazolo[3,4-b]pyridine | HeLa | 2.59 | Doxorubicin | 2.35 |
| Derivative 45h [1] | Pyrazolo[3,4-b]pyridine | MCF-7 | 4.66 | Doxorubicin | 4.57 |
| Derivative 45h [1] | Pyrazolo[3,4-b]pyridine | HCT-116 | 1.98 | Doxorubicin | 2.11 |
| Derivative 47a [1] | Spiro pyrazolo[3,4-b]pyridine | HepG2 | 4.2 | Doxorubicin | 1.7 |
| Derivative 47d [1] | Spiro pyrazolo[3,4-b]pyridine | HeLa | 5.9 | Cisplatin | 4.8 |
| Derivative 74b [1] | Pyrazolo[3,4-d]pyrimidine | MDA-MB-468 | 3.343 | Staurosporine | - |
| Derivative 74b [1] | Pyrazolo[3,4-d]pyrimidine | T-47D | 4.792 | Staurosporine | - |
| Aryl azo imidazo[1,2-b]pyrazole 26a [1] | Fused Imidazopyrazole | MCF-7 | 6.1 | Doxorubicin | 10.3 |
| Thiadiazole-pyrazolo[5,1-c][1][2][3]triazine 90 [1] | Fused Pyrazolotriazine | MCF-7 | 7.53 | 5-Fluorouracil | 5.39 |
| Compound 11a [4] | Phenylamino pyrazole | HeLa | Micromolar | - | - |
| Compound 11a [4] | Phenylamino pyrazole | MCF-7 | Micromolar | - | - |
| Compound 11a [4] | Phenylamino pyrazole | SKOV3 | Micromolar | - | - |
| Compound 11a [4] | Phenylamino pyrazole | SKMEL28 | Micromolar | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity
Pyrazole derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The specific substitutions on the pyrazole ring are crucial for determining the spectrum and potency of antimicrobial action.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values in µg/mL for pyrazole derivatives against various microorganisms.
| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indazole 2 [3] | E. faecalis | <128 | - | - |
| Indazole 3 [3] | E. faecalis | <128 | - | - |
| Indazole 5 [3] | S. aureus | 64-128 | - | - |
| Indazole 5 [3] | S. epidermidis | 64-128 | - | - |
| Pyrazoline 9 [3] | S. aureus | 4 | - | - |
| Pyrazoline 9 [3] | Enterococcus strains | 4 | - | - |
| Derivative 22 [1] | Escherichia coli | 0.03 | Ampicillin | 1.95 |
| Compound 24 [7] | S. aureus | 16 µg/L | - | - |
| Compound 25 [7] | S. aureus | 16 µg/L | - | - |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1.5 × 10^8 CFU/mL) is prepared from an overnight culture.
-
Serial Dilution: The test compounds are serially diluted (2-fold) in a liquid growth medium in a 96-well microtiter plate. A range of concentrations is prepared (e.g., 1 to 256 µg/mL).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protein Kinase Inhibitory Activity
Many 5-aminopyrazole derivatives exert their biological effects by inhibiting protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Comparative Kinase Inhibitory Activity Data
The following table summarizes the kinase inhibitory activity of selected pyrazole derivatives.
| Compound ID/Reference | Target Kinase | Activity | Assay Method |
| Compound 6 [8] | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Inhibition at 100 µM | Radiometric or ADP-Glo assay |
| AT9283 (16) [9] | Aurora A, Aurora B | IC50 ≈ 3 nM | - |
| AT9283 (16) [9] | JAK2, Abl (T315I) | Inhibition | - |
| Compound 6 [10] | FGFR WT and Gatekeeper Mutant | Sub-nanomolar IC50 | - |
Experimental Protocol: Kinase Activity Assay
A general protocol for a high-throughput biochemical kinase assay is as follows.[2]
-
Compound Dispensing: Test compounds (e.g., 25 nL) are dispensed into the wells of a 384-well plate.
-
Kinase Addition: A solution containing the target kinase in an appropriate assay buffer is added to each well. The plate is incubated for a short period (e.g., 15 minutes) to allow for compound binding.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing the kinase substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and kinase activity is measured using a detection reagent (e.g., ADP-Glo, which measures ADP production as an indicator of kinase activity). The signal (luminescence or fluorescence) is read using a plate reader.
-
Data Analysis: The percent inhibition for each compound is calculated relative to positive and negative controls.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any fused ring systems.
-
N1-Substituent: The presence of a (2-hydroxyethyl) group can impact solubility and potential for hydrogen bonding, which may influence target engagement and pharmacokinetic properties.
-
C3 and C4-Substituents: Aromatic or heterocyclic groups at these positions are common and play a crucial role in interacting with the target protein, often occupying hydrophobic pockets or forming key hydrogen bonds.
-
Fused Rings: Fusing the pyrazole ring with other heterocyclic systems (e.g., pyridine, pyrimidine, triazine) can rigidify the structure, enhance target binding affinity, and modulate the overall biological activity profile.
Conclusion
This compound derivatives and related analogs represent a promising scaffold for the development of novel therapeutic agents. The available data indicate significant potential in the areas of oncology, infectious diseases, and inflammatory conditions. Further research focusing on systematic structure-activity relationship studies, target identification, and optimization of pharmacokinetic properties is warranted to fully exploit the therapeutic potential of this class of compounds. This guide serves as a foundational resource to inform such future research endeavors.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [tutvital.tut.ac.za]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Pyrazole-Based Kinase Inhibitors: Efficacy and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel pyrazole-based kinase inhibitors against established alternatives, supported by experimental data. Detailed methodologies for key validation assays are presented to facilitate reproducibility and further research.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The therapeutic potential of pyrazole-containing compounds has been demonstrated in numerous FDA-approved drugs targeting a wide range of diseases.[1] In the realm of kinase inhibition, the pyrazole scaffold is a privileged structure, featured in several approved anticancer agents like Crizotinib, Erlotinib, and Ruxolitinib.[1] This section presents a comparative analysis of the inhibitory potency of novel pyrazole-based compounds against established kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole-based inhibitors against their target kinases, alongside established drugs for direct comparison. Lower IC50 values indicate greater potency.
| Kinase Target | Novel Pyrazole-Based Inhibitor | IC50 (nM) | Established Inhibitor | IC50 (nM) | Reference |
| JAK1 | Ilginatinib | 33 | Ruxolitinib | 3.3 | [2] |
| JAK2 | Ilginatinib | 0.72 | Ruxolitinib | 2.8 | [2] |
| Aurora A | Compound 7 | 28.9 | Tozasertib | - | [3] |
| Aurora B | Compound 7 | 2.2 | Tozasertib | - | [3] |
| Akt1 | Compound 2 | 1.3 | Uprosertib | - | [3] |
| Chk2 | Compound 17 | 17.9 | - | - | [3] |
| EGFR | PD13 | 11.64 | Erlotinib | 14.11 | [4] |
| EGFR (L858R/T790M) | PD13 | 10.51 | Afatinib | <100 | [4][5] |
| BRAF (V600E) | Compound IV | 58 | Vemurafenib | 65 | [6] |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes based on the cited literature.
Table 2: Cellular Activity - Antiproliferative Effects (IC50/GI50)
This table outlines the concentration of inhibitors required to inhibit 50% of cell proliferation in various cancer cell lines. This provides an indication of the compound's efficacy in a cellular context.
| Cell Line | Cancer Type | Novel Pyrazole-Based Inhibitor | IC50/GI50 (µM) | Established Inhibitor | IC50/GI50 (µM) | Reference |
| HCT116 | Colon Cancer | Compound 6 | 0.39 | - | - | [3] |
| MCF7 | Breast Cancer | Compound 6 | 0.46 | - | - | [3] |
| A549 | Lung Cancer | Compound 7 | 0.487 | Erlotinib | - | [3] |
| HeLa | Cervical Cancer | Compound 20 | 0.21 | Erlotinib | 4.8 (nM) | [3][7] |
| A549 | Lung Cancer | PD13 | 18.09 | Erlotinib | - | [4] |
| H1975 (L858R/T790M) | Lung Cancer | PD13 | 33.87 | Afatinib | <0.1 | [4][5] |
| UKE-1 (JAK2 V617F) | Myeloproliferative Neoplasm | (S)-Ruxolitinib derivative | 0.1 - 1.0 | Ruxolitinib | - | [8] |
| A375 (BRAF V600E) | Melanoma | - | - | Vemurafenib | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of results.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Ultra-Pure)
-
Test compounds (novel pyrazole inhibitors and established drugs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase and substrate in kinase reaction buffer.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[11]
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[12]
-
Incubate the plate at room temperature in the dark for at least 2 hours, with shaking, to ensure complete dissolution of the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for Target Inhibition
This technique is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing evidence of target engagement and inhibition within the cell.
Materials:
-
Cell lines and test compounds
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant.[14]
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.[13]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway targeted by pyrazole-based inhibitors and a general workflow for their validation.
Caption: JAK/STAT signaling pathway inhibited by a novel pyrazole-based inhibitor.
Caption: General experimental workflow for pyrazole-based kinase inhibitor validation.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. promega.com [promega.com]
- 11. broadpharm.com [broadpharm.com]
- 12. atcc.org [atcc.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Unveiling the Antioxidant Potential of Aminopyrazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a perpetual frontier. Among the diverse heterocyclic scaffolds, aminopyrazoles have emerged as a promising class of molecules with significant antioxidant capabilities. This guide provides a comprehensive comparison of the antioxidant potential of different aminopyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of antioxidant research and drug discovery.
Probing Antioxidant Efficacy: A Quantitative Comparison
The antioxidant activity of various aminopyrazole derivatives has been evaluated using established in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results, often expressed as IC50 values (the concentration required to inhibit 50% of the radicals), provide a quantitative measure of antioxidant potency.
A recent study by Brullo et al. (2024) investigated a series of 5-aminopyrazole (5AP) derivatives, revealing a range of antioxidant activities. While this study reported antioxidant activity as a percentage of activity (AA%), other studies provide IC50 values which allow for a more direct comparison of potency. For instance, research by Fekria et al. (2021) explored the antioxidant potential of novel 5-aminopyrazole derivatives using both DPPH and ABTS assays, yielding specific IC50 values.
The tables below summarize the available quantitative data, offering a comparative overview of the antioxidant potential of different aminopyrazole scaffolds.
| Compound ID | Functionalization | DPPH Assay (AA%)[1][2][3] | Reference |
| Series 1 | Modifications on the catechol function and aminopyrazole core | Brullo et al., 2024 | |
| 1d | 4.22 - 6.12 | Brullo et al., 2024 | |
| 1h | 4.22 - 6.12 | Brullo et al., 2024 | |
| 1i | 4.22 - 6.12 | Brullo et al., 2024 | |
| Series 2 | Methyl group on C3 of the pyrazole scaffold | Brullo et al., 2024 | |
| 2b | 4.22 - 6.12 | Brullo et al., 2024 | |
| 2c | 4.22 - 6.12 | Brullo et al., 2024 | |
| Series 3 | Flexible alkyl chain on N1 position | Brullo et al., 2024 | |
| 3c | 4.22 - 6.12 | Brullo et al., 2024 | |
| Series 4 | Acylhydrazonic linker moved from position 4 to 3 | Brullo et al., 2024 | |
| 4a | 4.22 - 6.12 | Brullo et al., 2024 | |
| 4b | 27.65 | Brullo et al., 2024 | |
| 4c | 15.47 | Brullo et al., 2024 |
| Compound ID | Functionalization | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) | Reference |
| Derivative 1 | 5-aminopyrazole derivative | Specific value not available | Specific value not available | Fekria et al., 2021 |
| Derivative 2 | Chloroacetanilide derivative | Specific value not available | Specific value not available | Fekria et al., 2021 |
| Derivative 3 | Maleimide derivative | Specific value not available | Specific value not available | Fekria et al., 2021 |
| Derivative 4 | Pyrazolopyrimidine | Specific value not available | Specific value not available | Fekria et al., 2021 |
| Derivative 5 | Enamine | Specific value not available | Specific value not available | Fekria et al., 2021 |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. AA% indicates the percentage of antioxidant activity.
Unraveling the Mechanism: How Aminopyrazoles Combat Oxidative Stress
The antioxidant action of aminopyrazoles is multifaceted, involving direct radical scavenging and modulation of cellular signaling pathways. A key mechanism is the inhibition of Reactive Oxygen Species (ROS) production. Some aminopyrazole derivatives have been shown to effectively inhibit NADPH oxidase, a major enzyme responsible for cellular ROS generation.
Furthermore, evidence suggests that aminopyrazoles may exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the upregulation of a battery of antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1).
Below is a diagram illustrating the proposed signaling pathway for the antioxidant activity of aminopyrazoles.
Caption: Proposed antioxidant signaling pathway of aminopyrazoles.
Experimental Corner: Methodologies for Assessing Antioxidant Potential
The following are detailed protocols for the DPPH and ABTS assays, which are fundamental for evaluating the antioxidant capacity of aminopyrazole derivatives.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Preparation of Test Samples: The aminopyrazole derivatives are dissolved in a suitable solvent to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Assay Procedure:
-
A specific volume of the test sample or standard is mixed with a defined volume of the DPPH working solution in a microplate well or a cuvette.
-
A blank containing only the solvent and DPPH solution is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Experimental workflow for the DPPH assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Similar to the DPPH assay, a series of concentrations of the aminopyrazole derivatives and a standard antioxidant (e.g., Trolox) are prepared.
-
Assay Procedure:
-
A small volume of the test sample or standard is added to a microplate well.
-
A defined volume of the ABTS•+ working solution is then added to each well.
-
The plate is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Experimental workflow for the ABTS assay.
References
In Vivo Evaluation of 5-Amino-1-(2-hydroxyethyl)pyrazole-Derived Compounds: A Comparative Guide
This guide provides a comparative analysis of the in vivo performance of 5-Amino-1-(2-hydroxyethyl)pyrazole-derived compounds and related pyrazole derivatives based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against other alternatives.
Performance Comparison of Pyrazole Derivatives
The following tables summarize the quantitative data from various studies, showcasing the in vivo and in vitro efficacy of different pyrazole derivatives. These compounds have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | In Vivo Model | Dosage | Edema Inhibition (%) | Comparator | Comparator Inhibition (%) | Reference |
| 5AP 35a | Carrageenan-induced rat paw edema | 50 mg/kg | Not specified, but showed higher in vitro activity than Celecoxib | Celecoxib | Not specified in vivo | [1] |
| 5AP 35b | Carrageenan-induced rat paw edema | 50 mg/kg | Not specified, but showed higher in vitro activity than Celecoxib | Celecoxib | Not specified in vivo | [1] |
| Compound 117a | Not specified | 1 mM (in vitro) | 93.80% | Diclofenac Sodium | 90.21% | [2] |
| Compounds 144-146 | Not specified | Not specified | 78.9 - 96% | Celecoxib | 82.8% | [2] |
| Compounds 10a, 10e, 10f, 10g | Carrageenan-induced rat paw edema | Not specified | 70 - 78% | Ibuprofen | Not specified | [3] |
| Compound 6b | Not specified | 200 µg/ml (in vitro) | Promising activity | Ibuprofen | Standard | [4] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line(s) | In Vitro IC50 Values | In Vivo Model | In Vivo Efficacy | Comparator | Reference |
| Compound 6 | Various cancer cell lines | 0.06–0.25 nM | Orthotopic murine mammary tumor model | Significant tumor growth inhibition at 5 mg/kg | Not specified | [5] |
| Analogs 2, 4, 6 | Three carcinoma cell lines | Significant cytotoxicity | Not specified | Potent CDK9 inhibition | Not specified | [6] |
| Compound 11a | HepG2, HeLa | Mean growth percentage of 54.25% and 38.44% respectively | Not specified | Not specified | Not specified | [1] |
| Compounds 22, 23 | MCF7, A549, HeLa, PC3 | 2.82 to 6.28 µM | Not specified | Potent EGFR inhibitory activity (IC50 = 0.6124 and 0.5132 µM) | Etoposide, Erlotinib | [5] |
| Compounds 33, 34 | HCT116, MCF7, HepG2, A549 | < 23.7 µM | Not specified | Significant CDK2 inhibitory activity (IC50 = 0.074 and 0.095 µM) | Doxorubicin | [5] |
| CH5183284/Debio 1347 | Cancer cell lines with altered FGFRs | Selective inhibitor of FGFR1, 2, 3 | Xenograft models in mice | Antitumor activity | Not specified | [7] |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | MTB strain H37Rv | Not specified | Not specified | Screened for anti-tubercular properties | Rifampin | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animal Model: Healthy young Swiss Albino mice or Wistar rats are typically used.[3][4]
-
Grouping: Animals are divided into control, standard, and test groups.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of the animals.
-
Drug Administration: The test compounds and the standard drug (e.g., Diclofenac sodium, Ibuprofen) are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.[3][4]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by some pyrazole derivatives and a general workflow for in vivo anti-inflammatory studies.
Caption: CDK9 Inhibition Pathway.
Caption: COX-2 Inhibition Pathway.
Caption: In Vivo Anti-inflammatory Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Pyrazole Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling kinases. However, off-target effects can lead to unforeseen toxicities or polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of pyrazole-based inhibitors targeting Janus kinases (JAKs), p38 mitogen-activated protein kinases (MAPKs), and cyclin-dependent kinases (CDKs), supported by experimental data and detailed protocols.
The challenge in developing selective kinase inhibitors lies in the highly conserved ATP-binding site across the human kinome, which comprises over 500 protein kinases.[1] Many inhibitors, including those with a pyrazole scaffold, target this pocket, making it difficult to inhibit a specific kinase without affecting others.[1] This guide explores the selectivity profiles of different pyrazole-based inhibitors and outlines the experimental approaches used to determine their cross-reactivity.
Comparative Selectivity of Pyrazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activity of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data highlights the varying degrees of selectivity achieved through chemical modifications of the pyrazole core.
Table 1: Selectivity Profile of Pyrazole-Based JAK Inhibitors
| Compound/Drug | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Selectivity Fold (Off-Target/Primary) |
| Ruxolitinib | JAK1, JAK2 | ~3 | JAK3 | ~430 | ~143 (for JAK3 vs. JAK1/2) |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | - | - | - |
| Compound 12b | JAK1 | - | JAK2 | - | 10- to 20-fold selective for JAK1 over JAK2 |
Data synthesized from published literature.[2][3][4] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Selectivity Profile of Pyrazole-Based p38 MAPK Inhibitors
| Compound/Drug | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Selectivity Fold (Off-Target/Primary) |
| BIRB 796 | p38α | - | JNK2, ERK-1, Src-family kinases | - | >300-fold selective for p38α |
| Compound 26 | p38α, p38β, p38γ, p38δ | - | - | - | Broadly potent against p38 isoforms |
Data synthesized from published literature.[5][6] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 3: Selectivity Profile of Pyrazole-Based CDK Inhibitors
| Compound/Drug | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Selectivity Fold (Off-Target/Primary) |
| AT7519 | CDK1, CDK2, CDK4, CDK6, CDK9 | 10-210 | - | - | Multi-CDK inhibitor |
| CAN508 | CDK2 | 350 | - | - | Selective for CDK2 |
| DC-K2in212 | CDK2 | 295 | CDK1 | - | 17-fold selective for CDK2 over CDK1 |
| Compound 15 | CDK2 | 5 | CDK1, CDK5, CDK9 | - | Potent CDK2 inhibitor with some cross-reactivity |
Data synthesized from published literature.[7][8] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Key Signaling Pathways in Focus
To appreciate the nuances of inhibitor selectivity, a foundational understanding of their target pathways is essential. Below are simplified representations of the JAK/STAT, p38 MAPK, and CDK-mediated cell cycle signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcaonline.org [ijcaonline.org]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: Benchmarking Novel Methods Against Traditional Routes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The enduring importance of this heterocycle has driven continuous innovation in its synthesis. This guide provides an objective comparison of modern pyrazole synthesis techniques against established, traditional routes. We present a detailed analysis of experimental data, offering a clear perspective on the advantages and limitations of each method to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Traditional Routes: The Enduring Legacy
Classical methods for pyrazole synthesis have been the bedrock of heterocyclic chemistry for over a century. These routes are well-understood, reliable, and often utilize readily available starting materials.
The Knorr Pyrazole Synthesis: A Foundation of Heterocyclic Chemistry
First reported in 1883, the Knorr synthesis remains a widely practiced method for preparing pyrazoles.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this acid-catalyzed reaction have established it as a vital tool in organic synthesis.[1][3]
1,3-Dipolar Cycloaddition: A Versatile Approach
Another cornerstone of traditional pyrazole synthesis is the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[4] This method offers a high degree of control over regioselectivity and is applicable to a wide range of substrates.[4][5]
Novel Synthesis Methods: The Forefront of Efficiency and Sustainability
Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental footprint of pyrazole synthesis. These modern techniques often offer significant advantages in terms of reaction time, yield, and milder reaction conditions.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes.[6][7] This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating.[6][8]
Ultrasound-Assisted Synthesis: The Power of Cavitation
Sonication, the application of ultrasound radiation, provides an alternative energy source for chemical reactions. The phenomenon of acoustic cavitation creates localized hot spots with intense temperature and pressure, accelerating reaction rates and often improving yields.[6][9][10] This method is particularly attractive for its energy efficiency and ability to promote reactions at ambient temperature.
Nano-Catalyzed Synthesis: A Green and Efficient Frontier
The use of nano-catalysts, such as nano-ZnO, represents a significant step towards greener and more sustainable chemical processes.[11][12][13] These catalysts offer high efficiency, excellent yields, short reaction times, and the significant advantage of being recyclable.[11][13] Many nano-catalyzed pyrazole syntheses can be performed in aqueous media, further enhancing their environmental credentials.[11][14]
Multicomponent Reactions: Complexity in a Single Step
Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single synthetic operation.[15][16][17] These one-pot reactions combine three or more starting materials to form a complex product, minimizing waste and purification steps.[16]
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data for the different pyrazole synthesis methods, allowing for a direct comparison of their performance.
| Synthesis Method | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Citations |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Reflux in ethanol or acetic acid | 1 - 24 hours | 66 - 95 | Well-established, versatile, simple | [1][2][18] |
| 1,3-Dipolar Cycloaddition | Aldehyde, Hydrazonyl Chloride, α-bromocinnamaldehyde | Triethylamine in chloroform or dichloromethane, room temperature | 24 hours | 70 - 90 | High regioselectivity, broad substrate scope | [4][5] |
| Microwave-Assisted | Chalcones, Hydrazine | Ethanol, Acetic Acid, 100-120°C, 270-360W | 3 - 10 minutes | 71 - 98 | Rapid reaction times, high yields | [6][7][19] |
| Ultrasound-Assisted | α,β-Unsaturated Cyanoester, Phenylhydrazine | Sodium ethoxide, Cu(I) catalyst, 60°C | 75 - 90 minutes | High | Reduced reaction times, improved yields | [10] |
| Nano-ZnO Catalyzed | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water, Room Temperature | 10 - 20 minutes | 85 - 90 | Environmentally friendly, high yields, recyclable catalyst | [11][12][14] |
| Multicomponent Reaction | Aldehydes, Ketones, Hydrazines | Microwave irradiation | Varies | High | One-pot synthesis, high efficiency | [15][17] |
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for key experiments cited in this guide.
Traditional Method: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone[20]
-
Reaction Setup: In a round-bottomed flask, slowly and carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood.
-
Heating: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
Isolation: Transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.
-
Precipitation: Add 2 mL of diethyl ether and stir vigorously until a crude powdered pyrazolone is obtained. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.
-
Filtration: Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.
-
Purification: Recrystallize the collected solid from a minimum of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath for complete crystallization.
-
Drying: Filter the pure product and dry it in a desiccator.
Modern Method: Microwave-Assisted Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles[6]
-
Reaction Mixture: In a suitable microwave reactor vessel, combine the appropriate carbohydrazide derivative (1 mmol) and 2,4-pentanedione (1.1 mmol) in ethanol (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 270 W for 3–5 minutes.
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid by filtration and wash with a small amount of cold ethanol. If necessary, further purification can be achieved by recrystallization.
Green Method: Nano-ZnO Catalyzed Four-Component Synthesis of Pyranopyrazoles[11]
-
Catalyst and Reactants: In a flask, suspend nano-ZnO catalyst (10 mol%) in water (10 mL).
-
Reagent Addition: To this suspension, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 10-20 minutes.
-
Work-up: Upon completion of the reaction (monitored by TLC), collect the precipitated product by filtration.
-
Washing and Drying: Wash the solid with water and then a small amount of ethanol. Dry the product in a vacuum oven.
-
Catalyst Recovery: The aqueous filtrate containing the nano-ZnO catalyst can be recovered and reused for subsequent reactions.
Mandatory Visualization: Selecting the Right Path
The choice of a synthetic route for a specific pyrazole derivative depends on several factors, including the desired substitution pattern, available starting materials, and the importance of factors like reaction time and environmental impact. The following diagram illustrates a logical workflow for selecting an appropriate pyrazole synthesis method.
Caption: Workflow for selecting a pyrazole synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. asianpubs.org [asianpubs.org]
- 11. scispace.com [scispace.com]
- 12. [PDF] ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO [nanomaterchem.com]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. longdom.org [longdom.org]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. usiena-air.unisi.it [usiena-air.unisi.it]
- 19. MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of 5-Aminopyrazole Derivatives in Cancer Cell Lines: A Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the efficacy of 5-aminopyrazole derivatives in various cancer cell lines. Due to the limited availability of public data on the specific compound 5-Amino-1-(2-hydroxyethyl)pyrazole, this document focuses on structurally related 5-aminopyrazole carbohydrazide derivatives and compares their performance with established pyrazole-based anticancer drugs.
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. This guide evaluates the in vitro efficacy of a series of (E)-5-Amino-N'-benzylidene-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide derivatives against breast cancer cell lines. For comparative purposes, the well-established pyrazole-based drugs, Celecoxib and Pirtobrutinib, are included. This guide presents quantitative cytotoxicity data, details of experimental methodologies, and visual representations of the pertinent signaling pathways to aid in the evaluation and future development of this class of compounds.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal growth inhibitory concentrations (GI₅₀) of selected 5-aminopyrazole derivatives and a standard chemotherapeutic agent, Cisplatin, against a panel of human breast cancer cell lines. Additionally, IC₅₀ values for the pyrazole-based drugs Celecoxib and Pirtobrutinib are provided for a broader comparison.
Table 1: In Vitro Cytotoxicity (GI₅₀/IC₅₀ in µM) of Pyrazole Derivatives in Human Cancer Cell Lines
| Compound/Drug | Target/Mechanism of Action | MCF7 (Breast) | MDA-MB-231 (Breast) | SK-BR-3 (Breast) | Other Cell Lines |
| (E)-5-Amino-N'-(4-methoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide | Putative Kinase Inhibitor | >40[1] | >40[1] | >40[1] | Not Reported |
| (E)-5-Amino-N'-(4-methoxy-3-phenoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide | Putative Kinase Inhibitor | >40[1] | >40[1] | >40[1] | Not Reported |
| (E)-5-Amino-N'-(4-((3-fluorobenzyl)oxy)-3-methoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide | Putative Kinase Inhibitor | >40[1] | >40[1] | 65% growth inhibition at 10 µM[1] | Not Reported |
| (E)-5-Amino-N'-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide | Putative Kinase Inhibitor | 20.3[1] | 24.1[1] | 14.4[1] | Not Reported |
| Cisplatin (Reference) | DNA Cross-linking Agent | 26.0[1] | Not Reported | Not Reported | Not Reported |
| Celecoxib | COX-2 Inhibitor | ~25-50[2][3][4] | ~40-60[2][3][4] | Not Reported | Hela: 37.2, HCT116: 23.5, HepG2: 18.4, U251: 11.7[5] |
| Pirtobrutinib | BTK Inhibitor | Not Applicable | Not Applicable | Not Applicable | CLL/SLL: Overall Response Rate of 73%[6] |
Note: The data for the 5-aminopyrazole derivatives is presented as GI₅₀, which is the concentration causing 50% growth inhibition. The data for Celecoxib and Pirtobrutinib are presented as IC₅₀ (half-maximal inhibitory concentration) or as clinical response rates. Direct comparison of absolute values should be made with caution due to differences in experimental conditions and endpoints. The efficacy of this compound has not been reported in the reviewed literature; the presented data is for structurally related carbohydrazide derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 5-aminopyrazole derivatives, Celecoxib) or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ or IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period, then harvested and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the intensity of the PI fluorescence.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer efficacy of a test compound.
Caption: General workflow for in vitro anticancer drug screening.
The anticancer activity of pyrazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Generalized Signaling Pathway for 5-Aminopyrazole Derivatives
Disclaimer: The precise molecular targets for the presented (E)-5-Amino-N'-benzylidene-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide derivatives have not been definitively identified in the reviewed literature. This diagram represents a putative mechanism based on the known targets of the broader 5-aminopyrazole class of compounds, which includes inhibitors of p38 MAPK and EGFR.
Caption: Putative signaling pathways affected by 5-aminopyrazole derivatives.
Celecoxib Signaling Pathway
Celecoxib, a selective COX-2 inhibitor, exerts its anticancer effects through multiple pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative effects of COX-2 inhibitor celecoxib on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pirtobrutinib: A New and Distinctive Treatment Option for B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for 5-Amino-1-(2-hydroxyethyl)pyrazole
The following document provides comprehensive guidance on the proper disposal procedures for 5-Amino-1-(2-hydroxyethyl)pyrazole, tailored for researchers, scientists, and professionals in drug development. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach, treating it as hazardous chemical waste.[1] The procedures outlined below are based on established best practices for the disposal of hazardous research chemicals.
Hazard Assessment and Waste Profile
Due to its chemical structure as a pyrazole derivative, this compound should be handled as a potentially hazardous substance. Pyrazole-based compounds are recognized for their diverse pharmacological activities and potential environmental impact if not disposed of correctly.[1] The primary hazards are associated with potential skin, eye, and respiratory irritation, similar to related compounds like 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.[2]
Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged down the drain. [1][2]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
Closed-toe shoes
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled systematically to ensure safety and regulatory compliance.
Step 1: Container Selection and Preparation
-
Container Choice : Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The container must be in good condition with a secure, tight-fitting lid.[1]
-
Rinsing Contaminated Labware : Any labware (e.g., beakers, flasks) that has come into contact with the chemical must be triple-rinsed. The first rinsate is to be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.[1]
Step 2: Waste Collection
-
Solid Waste : Collect unused or waste this compound powder in its designated solid waste container. Avoid generating dust.
-
Liquid Waste (Solutions) : Collect solutions containing the compound in a dedicated, leak-proof container for liquid chemical waste.[1]
-
Contaminated Materials : Any materials used for cleaning spills or contaminated during handling (e.g., paper towels, gloves, weigh boats) should be placed in a designated solid hazardous waste container.
Step 3: Labeling the Waste Container Proper labeling is critical for safe handling and disposal by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations if it is a solution[1]
-
The date when waste accumulation began[1]
-
The name of the principal investigator and the laboratory location[1]
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1]
-
Ensure the storage area is secure and away from incompatible materials.
Step 5: Arranging for Disposal
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not exceed the accumulation time limits for hazardous waste as defined by your institution's EHS department.
Data Summary for Disposal Procedures
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Container Type | Chemically compatible, leak-proof, with a secure lid | [1] |
| Disposal Route | Approved waste disposal plant via institutional EHS | [2] |
| Drain/Trash Disposal | Strictly Prohibited | [1][2] |
| PPE Requirement | Safety glasses, gloves, lab coat | [2] |
Experimental Protocol: Decontamination of Glassware
-
Initial Rinse : Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) to dissolve any remaining this compound.
-
Collect Rinsate : Collect this first portion of the solvent rinse into the designated liquid hazardous waste container.[1]
-
Subsequent Rinses : Perform two additional rinses with the solvent. Depending on local regulations, these may be collected as hazardous waste or disposed of as non-hazardous waste.
-
Final Wash : Wash the glassware with soap and water, followed by a final rinse with deionized water.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Amino-1-(2-hydroxyethyl)pyrazole
Essential Safety and Handling Guide for 5-Amino-1-(2-hydroxyethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, handling, and disposal information for this compound (CAS: 73616-27-0). The following guidance is compiled from safety data for structurally similar compounds and general best practices for laboratory chemical handling. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive information.
Hazard Summary & Personal Protective Equipment (PPE)
Based on data from related pyrazole compounds, this compound should be handled as a substance that may cause skin and eye irritation. The recommended PPE and safety measures are summarized below.
| Category | Minimum Requirement | Specifications |
| Eye/Face Protection | Safety Glasses with side-shields | Conforming to EN166 or ANSI Z87.1 standards. |
| Chemical Goggles | Recommended when there is a risk of splashing. | |
| Face Shield | Recommended for large quantities or significant splash risk. | |
| Skin Protection | Protective Gloves | Nitrile rubber, minimum thickness 0.11 mm. Inspect prior to use. |
| Lab Coat | Standard laboratory coat. | |
| Additional Body Protection | As needed based on the scale of the operation. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. |
| Hand Hygiene | Hand Washing | Wash hands thoroughly after handling.[1] |
Operational and Disposal Plans
Safe handling and disposal are critical to laboratory safety and environmental protection. The following step-by-step protocols provide guidance for the operational use and subsequent disposal of this compound.
Experimental Protocol: Safe Handling and Disposal
1.0 Engineering Controls and Preparation 1.1. Ensure a calibrated fume hood or other local exhaust ventilation is operational before starting work. 1.2. Verify that a safety shower and eyewash station are accessible and have been recently tested. 1.3. Designate a specific area for handling the compound to minimize contamination. 1.4. Prepare all necessary equipment (spatulas, weighing paper, glassware) and required PPE. 1.5. Prepare a labeled, dedicated hazardous waste container for solid and liquid waste.
2.0 Personal Protective Equipment (PPE) Donning 2.1. Don a clean laboratory coat. 2.2. Wear safety glasses with side shields or chemical goggles. 2.3. Put on nitrile gloves, ensuring they are free of tears or holes.
3.0 Handling and Use 3.1. Perform all manipulations of solid this compound within the fume hood to avoid inhalation of any dust. 3.2. Carefully weigh the desired amount of the compound on weighing paper or in a suitable container. 3.3. If preparing a solution, add the solid slowly to the solvent to avoid splashing. 3.4. In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] 3.5. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
4.0 Storage 4.1. Keep the container tightly closed when not in use. 4.2. Store in a cool, dry, and well-ventilated area away from incompatible substances.
5.0 Waste Collection and Disposal 5.1. Solid Waste: 5.1.1. Place any contaminated weighing paper, gloves, or other disposable materials into the designated hazardous waste container. 5.2. Liquid Waste: 5.2.1. Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. 5.2.2. Do not pour any waste down the drain. 5.3. Container Decontamination: 5.3.1. Rinse empty containers that held the compound three times with a suitable solvent. 5.3.2. The first rinseate must be collected and disposed of as hazardous waste.[2] 5.4. Final Disposal: 5.4.1. Dispose of all waste in accordance with federal, state, and local environmental control regulations.[2] Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.
Logical Workflow for Safe Chemical Handling
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
